1-Bromo-4-iodylbenzene
Description
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Structure
2D Structure
Properties
CAS No. |
79054-62-9 |
|---|---|
Molecular Formula |
C6H4BrIO2 |
Molecular Weight |
314.90 g/mol |
IUPAC Name |
1-bromo-4-iodylbenzene |
InChI |
InChI=1S/C6H4BrIO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H |
InChI Key |
BGXXLNPARMNSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Br)I(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-iodobenzene (CAS 589-87-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-Bromo-4-iodobenzene, a versatile dihalogenated aromatic compound with significant applications in organic synthesis, particularly in the fields of pharmaceutical development, materials science, and agrochemicals. The compound, corresponding to CAS number 589-87-7, is structurally characterized by a benzene ring substituted with a bromine atom and an iodine atom at the para positions.[1] It is important to note that while the topic mentions "1-Bromo-4-iodylbenzene," the provided CAS number and the vast majority of scientific literature refer to 1-Bromo-4-iodobenzene. This guide will focus on the latter, which is a crucial building block in modern chemistry.
The unique feature of 1-Bromo-4-iodobenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions.[1] This allows for selective and sequential functionalization of the aromatic ring, making it a highly valuable intermediate for the synthesis of complex organic molecules.[1][2]
Chemical and Physical Properties
1-Bromo-4-iodobenzene is a light brown or white to pale yellow crystalline solid at room temperature.[3][4] It is insoluble in water but shows good solubility in a variety of organic solvents, including acetone, chloroform, ethanol, diethyl ether, dichloromethane, and toluene.[2][4][5] This solubility profile makes it compatible with a wide range of reaction conditions.
Summary of Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 589-87-7 | [6] |
| Molecular Formula | C₆H₄BrI | [6] |
| Molecular Weight | 282.904 g/mol | [6][7] |
| Appearance | Light brown crystalline powder; White to pale yellow crystalline solid | [3][4] |
| Melting Point | 89-91 °C | [2][5] |
| Boiling Point | 120-122 °C at 14 mmHg; ~250 °C | [2][4][5] |
| Density | 2.2236 g/cm³ | [5] |
| Refractive Index | 1.6618 | [5] |
| Flash Point | 120-122 °C at 14 mmHg | [5] |
| Water Solubility | Insoluble | [2][5] |
| Vapor Pressure | 0.02 mmHg | [3] |
| Sensitivity | Light Sensitive | [4][5] |
Synthesis
A common and well-established laboratory-scale synthesis of 1-Bromo-4-iodobenzene involves the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with potassium iodide.[4][8]
Experimental Protocol: Synthesis of 1-Bromo-4-iodobenzene from 4-Bromoaniline
Materials:
-
4-bromoaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Water
Procedure:
-
4-bromoaniline is dissolved in concentrated sulfuric acid.
-
The solution is cooled to a low temperature (around -10 °C) using an ice-salt bath.[4]
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the low temperature. This results in the formation of the diazonium salt.
-
A solution of potassium iodide in water is then added to the diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature, leading to the formation of 1-Bromo-4-iodobenzene as a precipitate.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield a product with high purity (often exceeding 98%).[4]
Caption: Synthetic pathway for 1-Bromo-4-iodobenzene.
Reactivity and Applications
The differential reactivity of the C-I and C-Br bonds is the cornerstone of 1-Bromo-4-iodobenzene's utility in organic synthesis. The C-I bond is more readily cleaved in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.[1] This sequential cross-coupling strategy is invaluable for the construction of unsymmetrical biaryl compounds and other complex molecular architectures.[1]
Key reactions where this differential reactivity is exploited include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
-
Sonogashira Coupling: Reaction with terminal alkynes.[8]
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
Experimental Protocol: Selective Sonogashira Coupling
This protocol illustrates the selective coupling at the iodide position.
Materials:
-
1-Bromo-4-iodobenzene
-
A terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., a deprotonating agent for the alkyne if TMSA is used and deprotected in situ)
-
Anhydrous solvent (e.g., diisopropylamine)[9]
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Bromo-4-iodobenzene, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the terminal alkyne.
-
The reaction is typically stirred at room temperature.[8] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the selective coupling at the iodine position, the reaction is quenched.
-
The product, a 4-bromo-1-(alkynyl)benzene derivative, is then isolated and purified using standard techniques like column chromatography.
Caption: Sequential cross-coupling workflow.
Applications in Drug Development and Materials Science
The versatility of 1-Bromo-4-iodobenzene makes it a key intermediate in several high-value applications:
-
Pharmaceutical Intermediates: It is used in the synthesis of complex drug candidates, including those for cancer therapeutics, antimicrobial agents, and anti-inflammatory drugs.[2] The ability to selectively introduce different functional groups is crucial for tuning the biological activity, metabolic stability, and solubility of pharmacologically active molecules.[2]
-
OLED Materials: In materials science, it serves as a building block for organic light-emitting diode (OLED) materials, where precise molecular structures are required to achieve specific electronic and optical properties.[1][2]
-
Agrochemicals: It is employed in the synthesis of intricate molecular frameworks for crop protection agents.[1]
-
Functional Materials: It is a precursor for the synthesis of liquid crystals and conducting polymers.[2]
Spectral Data
Spectroscopic data is essential for the identification and characterization of 1-Bromo-4-iodobenzene.
Summary of Spectral Information
| Technique | Key Features | Reference(s) |
| ¹H NMR | The ¹H NMR spectrum typically shows two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. | [10][11] |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the four distinct carbon atoms in the benzene ring. | [9] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the C-H and C-C stretching and bending vibrations of the substituted benzene ring. | [3][6] |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic isotopic patterns for bromine and iodine. | [7] |
Safety and Handling
1-Bromo-4-iodobenzene is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., under nitrogen) is recommended to prevent degradation.[4]
-
Hazards: May cause skin and serious eye irritation.[3]
Conclusion
1-Bromo-4-iodobenzene (CAS 589-87-7) is a highly valuable and versatile building block in organic synthesis. Its defining feature, the differential reactivity of the carbon-iodine and carbon-bromine bonds, enables chemists to perform selective and sequential functionalizations. This capability is of paramount importance in the synthesis of complex molecules for a wide array of applications, including pharmaceuticals, OLEDs, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]
- 3. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. alfa-industry.com [alfa-industry.com]
- 6. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 7. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 8. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Bromo-4-iodobenzene(589-87-7) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide on the Molecular Structure of 1-Bromo-4-iodylbenzene and its Precursor 1-Bromo-4-iodobenzene
Disclaimer: This technical guide addresses the molecular structure of 1-Bromo-4-iodobenzene . Extensive searches for detailed structural and experimental data on 1-Bromo-4-iodylbenzene did not yield specific results. The iodyl group (-IO₂) confers significantly different chemical properties compared to the iodo group (-I). This document provides a comprehensive overview of the well-characterized precursor, 1-Bromo-4-iodobenzene, and includes a general experimental protocol for the oxidation of iodoarenes to iodylarenes, which represents a plausible synthetic route to this compound.
Introduction to 1-Bromo-4-iodobenzene
1-Bromo-4-iodobenzene is a halogenated aromatic hydrocarbon featuring a benzene ring substituted with a bromine and an iodine atom at the para positions.[1] This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited for sequential functionalization.[2][3]
Molecular Structure and Properties of 1-Bromo-4-iodobenzene
The molecular structure of 1-Bromo-4-iodobenzene has been elucidated through single-crystal X-ray diffraction.[4] The key structural and physical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₄BrI | [5] |
| Molecular Weight | 282.90 g/mol | [5] |
| Appearance | White to light brown crystalline powder | [5] |
| Melting Point | 89-91 °C | [6] |
| Boiling Point | 120-122 °C at 14 mmHg | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [7] |
Crystallographic Data
The crystal structure of 1-Bromo-4-iodobenzene has been determined to be monoclinic with the space group P2₁/c.[4]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a (Å) | 4.1704(6) | [4] |
| b (Å) | 5.8242(8) | [4] |
| c (Å) | 14.929(2) | [4] |
| β (°) | 97.315(5) | [4] |
| Volume (ų) | 359.67(9) | [4] |
| Z | 2 | [4] |
| Temperature (K) | 200 | [4] |
Experimental Protocols
Synthesis of 1-Bromo-4-iodobenzene
A common laboratory-scale synthesis of 1-Bromo-4-iodobenzene involves the diazotization of 4-bromoaniline followed by a Sandmeyer-type reaction with potassium iodide.[3][6]
Materials:
-
4-bromoaniline
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Chloroform
-
Ice
Procedure:
-
Dissolve 0.02 mol of 4-bromoaniline in a 20% mass fraction sulfuric acid medium.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a solution of 0.021 mol of sodium nitrite in water while maintaining the temperature below 0 °C to form the diazonium salt.
-
In a separate flask, dissolve 0.021 mol of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Chloroform can be added to the reaction mixture.[6]
-
Allow the reaction mixture to stir and warm to room temperature.
-
The solid product, 1-Bromo-4-iodobenzene, can be collected by filtration, washed with water, and purified by recrystallization.
Characterization of 1-Bromo-4-iodobenzene
The structure and purity of the synthesized 1-Bromo-4-iodobenzene can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a KBr wafer.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra can be recorded in a suitable deuterated solvent like CDCl₃.[9][10]
-
Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry.[11]
Potential Synthesis of this compound from 1-Bromo-4-iodobenzene
Iodylarenes (ArIO₂) can be synthesized by the oxidation of iodoarenes (ArI). A general method involves the use of sodium periodate (NaIO₄) as the oxidant.[12][13]
Materials:
-
1-Bromo-4-iodobenzene
-
Sodium periodate (NaIO₄)
-
Acetic acid
-
Water
Procedure:
-
Dissolve 1-Bromo-4-iodobenzene in 30% (v/v) aqueous acetic acid.
-
Add sodium periodate to the solution.
-
Heat the mixture to boiling with vigorous stirring for 3-6 hours.[13]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, the reaction mixture is cooled, and the solid this compound product can be isolated by filtration.
-
The crude product can be purified by recrystallization from boiling water, though caution is advised as iodylarenes can be explosive upon heating or impact.[14]
Visualizations
Molecular Structure of 1-Bromo-4-iodobenzene
Caption: Molecular structure of 1-Bromo-4-iodobenzene.
Synthesis Workflow for 1-Bromo-4-iodobenzene
Caption: Synthesis workflow for 1-Bromo-4-iodobenzene.
Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-iodobenzene | 589-87-7 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 9. 1-Bromo-4-iodobenzene(589-87-7) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 12. Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Spectral Data and Synthetic Insights for 1-Bromo-4-iodylbenzene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectral characteristics and synthetic protocols related to 1-bromo-4-iodylbenzene. Despite a comprehensive search of public spectral databases and scientific literature, detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound could not be located. This suggests that the compound may be transient, difficult to isolate, or not extensively characterized in publicly accessible records.
However, to provide valuable context for researchers interested in this molecule, this document summarizes the available spectral data for its immediate precursor, 1-bromo-4-iodobenzene. Additionally, a general, well-established experimental protocol for the synthesis of iodylarenes from iodoarenes is provided as a likely pathway to the target compound.
Spectral Data of 1-Bromo-4-iodobenzene (Precursor)
1-bromo-4-iodobenzene is a well-characterized, stable solid compound. Its spectral data are readily available and are presented below as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.53 | Doublet | 2H | Ar-H ortho to Iodine |
| ~7.22 | Doublet | 2H | Ar-H ortho to Bromine |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| ~138.0 | Ar-C ortho to Bromine |
| ~132.0 | Ar-C ortho to Iodine |
| ~128.5 | Ar-C-Br |
| ~93.0 | Ar-C-I |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | Aromatic C-H stretch |
| ~1570 | Medium | Aromatic C=C stretch |
| ~1470 | Strong | Aromatic C=C stretch |
| ~1010 | Strong | C-H in-plane bend |
| ~810 | Strong | C-H out-of-plane bend (para-disubstituted) |
| ~680 | Medium | C-Br stretch |
| ~500 | Medium | C-I stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 282/284 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 155/157 | Medium | [M-I]⁺ |
| 76 | High | [C₆H₄]⁺ |
Experimental Protocols
General Protocol for the Synthesis of this compound
The synthesis of iodylarenes typically involves the oxidation of the corresponding iodoarene. A common and effective method utilizes dimethyldioxirane (DMDO) as the oxidant. The following is a general procedure that could be adapted for the synthesis of this compound from 1-bromo-4-iodobenzene.
Materials:
-
1-Bromo-4-iodobenzene
-
Dimethyldioxirane (DMDO) solution in acetone (typically ~0.07-0.1 M)
-
Acetone (anhydrous)
-
Dichloromethane (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A solution of 1-bromo-4-iodobenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to a low temperature, typically -20 °C to 0 °C, using an appropriate cooling bath.
-
A solution of dimethyldioxirane in acetone (approximately 2.5 equivalents) is added dropwise to the stirred solution of the iodoarene over a period of 30-60 minutes.
-
The reaction mixture is stirred at the same low temperature for an additional 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure at low temperature to yield the crude this compound as a solid.
-
The solid product can be washed with cold pentane or diethyl ether to remove any soluble impurities and then dried under vacuum.
Note: Iodylarenes can be explosive upon heating or mechanical shock. Appropriate safety precautions must be taken at all times.
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic workflow for the preparation of an iodylarene from an iodoarene precursor.
Caption: General synthesis of this compound.
An In-depth Technical Guide on the Reactivity and Stability of 1-Bromo-4-iodylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-iodylbenzene is a hypervalent iodine compound featuring an iodyl functional group (-IO₂), which imparts strong oxidizing properties and inherent instability. This technical guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, with a focus on its hazardous nature and safe handling protocols. Due to the limited availability of specific quantitative data for this particular molecule, this guide draws upon established knowledge of closely related iodylarenes to provide a robust framework for its use in a research and development setting.
Introduction
Hypervalent iodine compounds, particularly those in the pentavalent state such as iodylarenes (ArIO₂), are of significant interest in organic synthesis due to their potent oxidizing capabilities. This compound, with its bromo-substituted aromatic ring, presents a potentially versatile reagent for introducing functional groups and facilitating oxidative transformations. However, the high energy of the iodyl group renders these compounds hazardous, with a propensity for explosive decomposition under various stimuli. A thorough understanding of its stability and reactivity is paramount for its safe and effective utilization.
Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of its precursor, 1-bromo-4-iodobenzene. A general and effective method for the preparation of iodylarenes involves the use of sodium periodate (NaIO₄) as the oxidant in an acidic medium.
Experimental Protocol: Oxidation of 1-Bromo-4-iodobenzene
This protocol is adapted from established procedures for the synthesis of iodylarenes.
Materials:
-
1-Bromo-4-iodobenzene
-
Sodium periodate (NaIO₄)
-
Glacial acetic acid
-
Deionized water
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-bromo-4-iodobenzene (10 mmol) and sodium periodate (22 mmol, 10% excess) in a 30% (v/v) aqueous acetic acid solution.
-
With vigorous stirring, heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the yellowish iodosyl intermediate and the formation of a colorless precipitate of the iodylarene. The reaction is typically complete within 3-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the crude this compound by filtration.
-
Wash the collected solid sequentially with ice-cold water (3 x 10 mL) and acetone (3 x 10 mL).
-
Air-dry the product in the dark.
Note: Due to the hazardous nature of iodylarenes, this procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and blast shield.
Stability of this compound
Iodylarenes are known to be energetic materials with a high risk of explosive decomposition. The stability of this compound is a critical consideration for its safe handling and storage.
Thermal Stability
Iodylarenes are reported to explode at temperatures above 200 °C. The melting points cited in the literature for these compounds are often, in fact, their explosion points. It is crucial to avoid heating solid this compound, especially under confinement, as this can lead to violent detonation. Local overheating of the solid, even during recrystallization from boiling water, has been reported to cause explosions.
Mechanical Sensitivity
These compounds can be sensitive to impact and friction. Scratching with a spatula or grinding can be sufficient to initiate an explosion. Therefore, any handling of solid this compound should be performed with extreme care, using non-metallic spatulas and avoiding any actions that could generate mechanical shock.
Storage and Handling
Given its instability, this compound should be stored in small quantities in a designated explosives storage area. It should be kept away from heat, light, and incompatible materials. When handling, it is imperative to use a blast shield and appropriate PPE.
Reactivity of this compound
The primary reactivity of this compound stems from the strong oxidizing power of the iodyl group.
Oxidizing Properties
Data Presentation
Due to the lack of specific experimental data for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. The information presented is based on the general properties of the iodylarene class of compounds.
Mandatory Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Safety Workflow
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a potent oxidizing agent with significant potential in synthetic chemistry. However, its utility is overshadowed by its inherent instability and explosive nature. Researchers and drug development professionals must approach the synthesis and handling of this compound with extreme caution, adhering to strict safety protocols. Further research is warranted to fully characterize the quantitative stability and reactivity of this compound to enable its safer and more controlled application in the future.
discovery and history of 1-Bromo-4-iodylbenzene
An in-depth analysis of the reveals a story rooted in the foundational principles of aromatic chemistry and the development of hypervalent iodine reagents. While a singular, celebrated moment of its discovery is not prominent in historical records, its existence is a logical consequence of two key areas of chemical advancement: the synthesis of its precursor, 1-bromo-4-iodobenzene, and the subsequent exploration of oxidation methods for iodoarenes.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and the chemical logic that led to the creation of 1-Bromo-4-iodylbenzene.
The Precursor: 1-Bromo-4-iodobenzene
The journey to this compound begins with its immediate precursor, 1-bromo-4-iodobenzene (BrC₆H₄I). This di-halogenated aromatic compound is a versatile building block in organic synthesis, valued for the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1][2] The C-I bond is weaker and more susceptible to oxidative addition in transition metal-catalyzed reactions, allowing for selective, sequential functionalization.[2][3] This property makes it a cornerstone intermediate for creating complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][4][5]
Synthesis of 1-Bromo-4-iodobenzene
The most common and historically significant method for synthesizing 1-bromo-4-iodobenzene is a variation of the Sandmeyer reaction. This process involves two main stages:
-
Diazotization: The synthesis begins with p-bromoaniline. This starting material is treated with sodium nitrite in a strong acidic medium (like sulfuric acid) at low temperatures to form a diazonium salt.[6]
-
Iodination: The resulting bromophenyl diazonium salt is then reacted with a source of iodide, typically potassium iodide (KI), to replace the diazonium group with an iodine atom, yielding 1-bromo-4-iodobenzene.[6][7]
Modern optimized protocols for this synthesis report high yields and purities, often exceeding 98% as determined by HPLC.[6]
Physicochemical Properties of 1-Bromo-4-iodobenzene
The physical and chemical properties of the precursor are well-documented and crucial for its handling and use in subsequent reactions. It typically appears as a white to light brown or pale yellow crystalline solid.[3][5][8] It has limited solubility in water but is readily soluble in common organic solvents like ethanol, acetone, chloroform, and diethyl ether.[3][6]
Table 1: Physical and Chemical Properties of 1-Bromo-4-iodobenzene
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrI | [4][9][10] |
| Molecular Weight | 282.90 g/mol | [3][5][9] |
| CAS Number | 589-87-7 | [4][7] |
| Melting Point | 89-91 °C | [3][7] |
| Boiling Point | 120-122 °C at 14 mmHg | [7][11] |
| Density | 2.215 g/cm³ | [11] |
| Appearance | White to brown crystalline powder/crystals | [3][8] |
| Solubility | Insoluble in water; soluble in organic solvents | [3][5][7] |
Spectroscopic Data of 1-Bromo-4-iodobenzene
Spectroscopic analysis confirms the structure of the precursor. Key data from various methods are summarized below.
Table 2: Spectroscopic Data for 1-Bromo-4-iodobenzene
| Spectrum Type | Key Signals / Information | Source(s) |
| ¹H NMR (in CDCl₃) | Signals typically appear in the aromatic region, for example, at δ 7.527 and δ 7.224 ppm. | [12] |
| ¹³C NMR (in CDCl₃) | Data available in spectral databases. | [11] |
| IR Spectroscopy | Characteristic peaks for a para-disubstituted benzene ring. | [9][11] |
| Mass Spectrometry | Molecular ion peaks corresponding to the isotopic distribution of Br and I at m/z 282 and 284. | [8][13] |
The Emergence of Iodylarenes: The Oxidation Step
The "discovery" of this compound is intrinsically linked to the history of hypervalent iodine chemistry, specifically the development of methods to create iodylarenes (ArIO₂). These compounds feature an iodine atom in a high oxidation state (I(V)) and are known for their powerful oxidizing properties.[14]
Historically, the synthesis of iodylarenes involved harsh conditions. However, modern chemistry has provided milder and more efficient methods. A key development was the use of oxidants like sodium periodate (NaIO₄) to convert iodoarenes into iodylarenes.[15] This transformation is the crucial final step in the synthesis of this compound from its iodo-precursor. It is important to note that iodylarenes can be hazardous, with the potential to be explosive upon impact or scratching.[15]
Experimental Protocols
Protocol for Synthesis of 1-Bromo-4-iodobenzene
This protocol is based on the well-established diazotization-iodination reaction sequence.
-
Diazotization:
-
Dissolve p-bromoaniline (0.02 mol) in a 20% sulfuric acid solution.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (0.021 mol) while maintaining the low temperature to form bromophenyl diazonium sulfate.
-
-
Iodination:
-
To the cold diazonium salt solution, add chloroform followed by a solution of potassium iodide (KI) (0.021 mol).
-
Allow the reaction to proceed, which results in the formation of the 1-bromo-4-iodobenzene crude product.
-
-
Purification:
-
Separate the organic layer and wash it with an appropriate aqueous solution (e.g., sodium thiosulfate to remove excess iodine).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization to achieve high purity (e.g., >98%).[7]
-
Protocol for Oxidation to this compound
This is a general protocol for the synthesis of an iodylarene from an iodoarene using sodium periodate, adapted for 1-bromo-4-iodobenzene.[15]
-
Reaction Setup:
-
In a round-bottom flask, suspend 1-bromo-4-iodobenzene in a suitable solvent mixture, such as acetonitrile and water.
-
Add sodium periodate (NaIO₄) as the oxidizing agent. An excess of the oxidant is typically used.
-
Add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) if a catalyzed reaction is desired for improved efficiency, although uncatalyzed methods exist.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, quench any remaining oxidant.
-
The product, this compound, is typically a solid and will precipitate from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold water, followed by a non-polar organic solvent (like chloroform or acetone) to remove any unreacted starting material.[15]
-
Dry the final product in the dark. Note: Handle with care due to the potentially explosive nature of iodylarenes.[15]
-
Visualizations of Key Processes
Synthesis Pathway
The following diagrams illustrate the logical flow from the starting material to the final product and the utility of the precursor.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-Bromo-4-iodobenzene | 589-87-7 [chemicalbook.com]
- 8. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 10. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 11. Page loading... [guidechem.com]
- 12. 1-Bromo-4-iodobenzene(589-87-7) IR Spectrum [m.chemicalbook.com]
- 13. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
The Synthesis of 1-Bromo-4-iodylbenzene: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for 1-Bromo-4-iodylbenzene, a key organoiodine compound with potential applications in organic synthesis and drug development. Due to the limited direct literature on the synthesis of this compound, this review focuses on a well-established multi-step synthetic route commencing from the readily available precursor, 1-bromo-4-iodobenzene. The proposed synthesis involves the initial preparation of 1-bromo-4-iodobenzene, followed by its oxidation to the corresponding iodosyl intermediate, which is then converted to the final iodyl compound.
Synthesis of the Precursor: 1-Bromo-4-iodobenzene
The most common and well-documented method for the synthesis of 1-bromo-4-iodobenzene is through the diazotization of 4-bromoaniline, followed by a Sandmeyer-type iodination reaction.[1][2]
Experimental Protocol:
A detailed experimental protocol for the synthesis of 1-bromo-4-iodobenzene from 4-bromoaniline is as follows:
-
Diazotization: 4-bromoaniline is dissolved in an aqueous acidic solution, typically sulfuric acid, and cooled to a low temperature (around -10 °C).[1]
-
An aqueous solution of sodium nitrite is then added dropwise to the cooled solution of 4-bromoaniline to form the corresponding diazonium salt.
-
Iodination: The freshly prepared diazonium salt is then reacted with a solution of potassium iodide.[1]
-
The reaction mixture is allowed to warm to room temperature, leading to the formation of 1-bromo-4-iodobenzene as a solid precipitate.
-
Work-up and Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity (typically >98%).[1]
Quantitative Data for 1-Bromo-4-iodobenzene Synthesis:
| Parameter | Value | Reference |
| Starting Material | 4-Bromoaniline | [1] |
| Reagents | Sodium nitrite, Sulfuric acid, Potassium iodide | [1] |
| Reaction Temperature | -10 °C (diazotization) | [1] |
| Purity (HPLC) | >98% | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 89-91 °C | [3] |
Proposed Synthesis of this compound
The synthesis of this compound from 1-bromo-4-iodobenzene is proposed to proceed through a two-step oxidation process, involving the formation of an intermediate iodosyl compound.
Step 2a: Oxidation of 1-Bromo-4-iodobenzene to 1-Bromo-4-iodosylbenzene
Aryl iodides can be oxidized to their corresponding iodosyl compounds, often through a diacetate intermediate.[4][5]
Proposed Experimental Protocol:
-
Formation of the Diacetate: 1-bromo-4-iodobenzene is treated with a strong oxidizing agent, such as peracetic acid, to form 1-bromo-4-(diacetoxyiodo)benzene.[4]
-
Hydrolysis: The resulting diacetate is then hydrolyzed under alkaline conditions to yield 1-bromo-4-iodosylbenzene.[5][6]
Step 2b: Conversion of 1-Bromo-4-iodosylbenzene to this compound
Iodosyl compounds are known to undergo disproportionation in hot water to yield the corresponding iodo and iodyl compounds.[6] Alternatively, direct oxidation of the iodosyl compound can be employed.
Proposed Experimental Protocol (via Disproportionation):
-
A suspension of 1-bromo-4-iodosylbenzene in water is heated to boiling.[7]
-
This induces a disproportionation reaction, where one molecule is reduced back to 1-bromo-4-iodobenzene, and another is oxidized to this compound.
-
The this compound, being less soluble, is expected to precipitate from the hot solution and can be isolated by filtration.
A procedure for the preparation of iodylbenzene involves the steam distillation of a paste of iodosylbenzene and water. This process drives the disproportionation and removes the more volatile iodobenzene.[8] A similar approach could be adapted for this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows.
Caption: Synthesis of 1-Bromo-4-iodobenzene.
Caption: Proposed synthesis of this compound.
Summary and Future Outlook
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 3. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]
- 4. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Thermal Stability of 1-Bromo-4-iodylbenzene: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment. 1-Bromo-4-iodylbenzene is a high-energy compound and should only be handled by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Executive Summary
Introduction to Iodylarenes
Iodylarenes, characterized by the Ar-IO₂ functional group, are powerful oxidizing agents used in organic synthesis. The hypervalent nature of the iodine atom, with its expanded octet, renders these compounds highly energetic. The thermal decomposition of iodylarenes is often exothermic and can be explosive, particularly upon heating, impact, or friction.
Synthesis of this compound
The synthesis of this compound is anticipated to follow a two-step process, beginning with the readily available 1-bromo-4-iodobenzene.
Step 1: Synthesis of 1-Bromo-4-iodobenzene (Precursor)
A common laboratory-scale synthesis involves the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with an iodide salt.
Step 2: Oxidation to this compound
The iodyl functionality is typically introduced by the oxidation of the corresponding iodoarene. A common method involves the use of sodium periodate in an acidic aqueous solution.
Thermal Stability and Hazard Analysis
No specific decomposition temperature for this compound has been reported. However, data for other substituted iodylbenzenes indicate a high risk of explosive decomposition at elevated temperatures. It is prudent to assume that this compound will exhibit similar hazardous properties.
Quantitative Data for Analogous Iodylarenes
The following table summarizes the decomposition points for several iodylarenes. It is critical to note that these are often reported as explosion temperatures.
| Compound | Molecular Formula | Decomposition/Explosion Temperature (°C) | Reference |
| Iodylbenzene | C₆H₅IO₂ | 210 (explodes) | [Generic iodylarene data] |
| 4-Chloroiodylbenzene | C₆H₄ClIO₂ | 240 (explodes) | [Generic iodylarene data] |
| 4-Methyliodylbenzene | C₇H₇IO₂ | 212 (explodes) | [Generic iodylarene data] |
| 3-Nitroiodylbenzene | C₆H₄NIO₄ | 231 (explodes) | [Generic iodylarene data] |
Predicted Thermal Decomposition Pathway
The thermal decomposition of iodylarenes is believed to proceed through a radical mechanism, initiated by the homolytic cleavage of the carbon-iodine bond. This generates highly reactive aryl and IO₂ radicals, leading to a rapid and exothermic decomposition cascade.
Experimental Protocols for Thermal Analysis
The thermal analysis of potentially explosive materials like this compound requires specialized equipment and stringent safety protocols. The following are general guidelines for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
General Safety Precautions
-
Small Sample Size: Use the smallest possible sample size for analysis, typically in the range of 0.1-1.0 mg.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields, and blast shield are mandatory.
-
Remote Operation: Whenever possible, operate thermal analysis equipment remotely.
-
Ventilation: Ensure adequate ventilation to handle any gases released during decomposition.
-
Material Compatibility: Use sample pans made of materials that will not react with the sample (e.g., gold-plated stainless steel).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.
Methodology:
-
Sample Preparation: In a controlled environment and behind a blast shield, carefully weigh 0.1-0.5 mg of the sample into a high-pressure DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to ambient and the final temperature to a point safely below the expected decomposition range (e.g., 150 °C for initial screening).
-
Use a slow heating rate (e.g., 2-5 °C/min) to avoid rapid energy release.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔHdec).
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperature at which mass loss begins and the kinetics of decomposition.
Methodology:
-
Sample Preparation: Carefully place 0.5-1.0 mg of the sample onto the TGA balance pan.
-
Instrument Setup:
-
Set the initial temperature to ambient and the final temperature to a point where complete decomposition is expected, based on DSC data.
-
Use a controlled heating rate (e.g., 5-10 °C/min).
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of mass loss and analyze the TGA curve to understand the decomposition kinetics.
Conclusion
While direct experimental data on the thermal stability of this compound is lacking, the known properties of the iodylarene class of compounds strongly suggest that it is a high-energy material with a significant risk of explosive decomposition upon heating. Researchers and drug development professionals must exercise extreme caution when handling this and related compounds. The synthetic and analytical protocols outlined in this guide provide a framework for the safe investigation of its properties. It is imperative that any work with this compound be preceded by a thorough risk assessment and conducted in a facility equipped to handle potentially explosive materials.
Methodological & Application
Unlocking Molecular Complexity: 1-Bromo-4-iodylbenzene in Cross-Coupling Reactions
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-iodylbenzene is a versatile bifunctional reagent that has emerged as a powerful building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two different halogen atoms on the same aromatic ring, allow for remarkable chemoselectivity in a variety of cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables the sequential and site-specific introduction of diverse functionalities, making it an invaluable tool for the construction of complex molecular architectures. This attribute is of particular significance in the fields of medicinal chemistry, materials science, and agrochemical development, where precise control over molecular structure is paramount.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.
Key Advantages of this compound
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents.[1][2] The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent transition metal catalyst (typically palladium) compared to the more robust C-Br bond.[1][2] This reactivity difference allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This stepwise approach provides a strategic advantage in the synthesis of unsymmetrical biaryls and other complex molecules, avoiding the need for protecting group strategies.[3]
Applications in Cross-Coupling Reactions
This compound is a suitable substrate for a range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[3]
-
Heck Reaction: For the vinylation of the aryl ring.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
-
Stille Coupling: For the coupling with organostannanes.
The ability to perform these reactions chemoselectively makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and agrochemicals.[1][3]
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes the quantitative data for various cross-coupling reactions utilizing this compound, highlighting the selective functionalization of the C-I bond.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Heck Reaction | tert-Butyl acrylate | Pd milling ball | - | DMF | 120 | 2 | 65 | Mechanocatalytic conditions, selective coupling at the C-I bond. |
| Stille Coupling | Tetra(phenylethynyl)stannane | Pd(PPh₃)₂Cl₂ | Et₂NH | Toluene | RT | - | 80 | Synthesis of 4-bromotolane, selective coupling at the C-I bond. |
| Buchwald-Hartwig Amination | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | - | 78 | Selective mono-amination at the C-I position. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Selective Heck Reaction of this compound with tert-Butyl Acrylate
This protocol describes the mechanocatalytic Heck reaction, which offers a solvent-minimized approach for the selective vinylation at the C-I position.
Materials:
-
This compound
-
tert-Butyl acrylate
-
Palladium milling ball (10 mm)
-
Polytetrafluoroethylene (PFA) milling vessel (7 mL)
-
Bulking agent (e.g., NaCl)
-
N,N-Dimethylformamide (DMF)
-
Mixer mill (e.g., Retsch MM400)
Procedure:
-
To a 7 mL PFA milling vessel, add the palladium milling ball, 2 g of the bulking agent, 1-bromo-4-iodobenzene (1 mmol, 1.0 equiv.), and tert-butyl acrylate (1.1 mmol, 1.1 equiv.).
-
Add 100 µL of DMF to the vessel.
-
Securely close the vessel and place it in the mixer mill.
-
Mill the reaction mixture at 30 Hz for 2 hours at an external temperature of 120 °C.
-
After completion, allow the vessel to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel to yield the desired mono-vinylated product.
Expected Yield: 65%
Protocol 2: Selective Stille Coupling of this compound with a Tetraalkynylstannane
This protocol outlines the synthesis of 4-bromotolane through a selective Stille coupling at the C-I bond.
Materials:
-
This compound
-
Tetra(phenylethynyl)stannane
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Diethylamine (Et₂NH)
-
Toluene
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-iodobenzene (1.043 mmol) in toluene.
-
Add tetra(phenylethynyl)stannane (0.25 equiv. based on the alkyne group).
-
Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (typically 1-5 mol%).
-
Add diethylamine as the base.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, the reaction mixture is typically filtered and the solvent removed under reduced pressure.
-
The crude product is then purified by crystallization or column chromatography to afford 4-bromotolane.
Expected Yield: 80%
Protocol 3: Selective Buchwald-Hartwig Amination of this compound with p-Toluidine
This protocol describes the nickel-catalyzed amination of the C-I bond, leaving the C-Br bond intact.
Materials:
-
This compound
-
p-Toluidine
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Phenylboronic ester (as an additive)
-
Potassium phosphate (K₃PO₄)
Procedure:
-
In a reaction vial, combine 1-bromo-4-iodobenzene (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (1.3 mmol), and potassium phosphate (3 mmol).
-
Add the nickel catalyst, Ni(acac)₂ (2 mol%).
-
The reaction is typically carried out in a suitable solvent (e.g., dioxane or toluene) under an inert atmosphere.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography to yield 4-bromo-N-(p-tolyl)aniline.
Expected Yield: 78%
Signaling Pathways and Experimental Workflows in DOT Language
The following diagrams illustrate the logical flow of sequential cross-coupling reactions and the general mechanism of a palladium-catalyzed cross-coupling cycle.
Caption: Sequential functionalization of 1-bromo-4-iodobenzene.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
1-Bromo-4-iodylbenzene: A Potent Oxidizing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-iodylbenzene (BrC₆H₄IO₂) is a powerful hypervalent iodine(V) reagent utilized in organic synthesis for the oxidation of a variety of functional groups. As a solid, it offers advantages in handling and stability compared to some other oxidizing agents. Its utility stems from the high oxidation state of the iodine atom, which allows for the efficient and often selective conversion of substrates such as alcohols and sulfides to their corresponding oxidized products. This document provides detailed application notes and experimental protocols for the use of this compound as an oxidizing agent.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the commercially available precursor, 1-bromo-4-iodobenzene. A common and effective method involves the use of sodium periodate as the oxidant in an acidic aqueous medium.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-bromo-4-iodobenzene (10 mmol) in a 30% (v/v) aqueous acetic acid solution.
-
Addition of Oxidant: To the stirred suspension, add sodium periodate (NaIO₄) (22 mmol, 2.2 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product is collected by filtration.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold acetone to remove impurities. The resulting this compound is typically obtained as a white solid of high purity.
Applications in Organic Synthesis
This compound is a versatile oxidizing agent for a range of transformations, most notably the oxidation of alcohols to carbonyl compounds and sulfides to sulfoxides.
Oxidation of Alcohols
This compound provides a reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. A key advantage of using iodylarenes is the often-observed high selectivity, minimizing over-oxidation of primary alcohols to carboxylic acids under controlled conditions.
General Reaction Scheme:
Caption: General scheme for the oxidation of alcohols.
| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | >95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >95 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | >90 |
| 4 | 1-Phenylethanol | Acetophenone | >95 |
| 5 | Cyclohexanol | Cyclohexanone | >90 |
| 6 | 2-Octanol | 2-Octanone | >90 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of the reagent.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the secondary alcohol (e.g., 1-phenylethanol, 1 mmol) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Oxidant: Add this compound (1.1 mmol, 1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the insoluble byproduct, 1-bromo-4-iodosobenzene.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure ketone.
Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals. This compound can achieve this conversion efficiently, with minimal over-oxidation to the corresponding sulfone when the reaction is carefully monitored.
General Reaction Scheme:
Caption: General scheme for the oxidation of sulfides.
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | >95 |
| 2 | Diphenyl sulfide | Diphenyl sulfoxide | >90 |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | >90 |
| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | >95 |
| 5 | Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | >95 |
Note: Yields are representative and can vary based on specific reaction conditions.
-
Reaction Setup: Dissolve the sulfide (e.g., thioanisole, 1 mmol) in a suitable solvent such as methanol or a mixture of water and acetonitrile in a round-bottom flask.
-
Addition of Oxidant: Add this compound (1.05 mmol, 1.05 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfoxide can be purified by column chromatography or recrystallization.
Safety and Handling
This compound is a powerful oxidizing agent and should be handled with care. It is advisable to avoid contact with skin and eyes and to work in a well-ventilated fume hood. As with other hypervalent iodine reagents, there is a potential for explosion, especially upon heating, and appropriate safety precautions should be taken. Store the reagent in a cool, dry place away from combustible materials.
Logical Workflow for Oxidation Reactions
Caption: Experimental workflow for oxidation reactions.
Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Bromo-4-iodylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 1-Bromo-4-iodylbenzene is a particularly versatile substrate for this reaction due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the iodine position under milder conditions.[1] This chemoselectivity enables the sequential introduction of two different aryl or vinyl groups, making this compound a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2]
This document provides detailed protocols for the selective Suzuki-Miyaura coupling of this compound, including a stepwise procedure for the synthesis of unsymmetrical biaryl compounds.
Data Presentation
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound under various conditions, highlighting the selectivity of the reaction.
Table 1: Influence of Temperature on the Selectivity of Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with Phenylboronic Acid. [3][4]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | 1-Bromo-4-iodobenzene (%) | 4-Bromo-1,1'-biphenyl (%) | 1,1':4',1''-Terphenyl (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 0 | 24 | 21 | 58 | 21 |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70 | 24 | 0 | 73 | 27 |
Reaction conditions: 1-bromo-4-iodobenzene (1.0 equiv), phenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv).
Table 2: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(1-octynyl)benzene | Pd-catalyst I (1) | K₂CO₃ | H₂O/TBAB | 100 | 4 | 91 |
| 2 | 1-Bromo-4-(1-octynyl)benzene | Pd-catalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | 2 | 94 |
| 3 | 4-Iodo-benzoic acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.1) | K₂CO₃ | H₂O | 25 | 24 | >95 (conversion) |
| 4 | 4-Bromo-benzoic acid | Na₂PdCl₄/PPh₂PhSO₃Na (1) | K₂CO₃ | H₂O | 25 | 24 | 25 (conversion) |
Data adapted from various sources to illustrate general trends.[5][6]
Experimental Protocols
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the Iodine Position
This protocol describes the selective coupling of an arylboronic acid at the iodine position of this compound by leveraging the higher reactivity of the C-I bond at lower temperatures.[3][4]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 282.9 mg).
-
Add the arylboronic acid (1.0 mmol).
-
Add potassium carbonate (2.0 mmol, 276.4 mg).
-
Under a counterflow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Stir the mixture at 0 °C for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-bromo-biaryl product.
Protocol 2: Sequential Suzuki-Miyaura Coupling for Unsymmetrical Biaryl Synthesis
This protocol outlines the subsequent coupling at the bromine position of the mono-arylated product obtained from Protocol 1 to synthesize an unsymmetrical biaryl compound.
Materials:
-
4-Bromo-biaryl product from Protocol 1
-
A different arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
1,4-Dioxane or other suitable high-boiling solvent
-
Deionized water
-
Standard workup and purification reagents and equipment as listed in Protocol 1.
Procedure:
-
To a round-bottom flask, add the 4-bromo-biaryl product (1.0 mmol) from the previous step.
-
Add the second arylboronic acid (1.2 mmol).
-
Add potassium phosphate (2.0 mmol, 424.4 mg).
-
Under a counterflow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography to yield the final unsymmetrical biaryl product.
Mandatory Visualization
Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-Bromo-4-iodylbenzene in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-iodylbenzene is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its unique disubstituted aromatic structure, featuring a bromine and an iodine atom at the para positions, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a key advantage in the construction of complex molecular architectures found in a wide array of therapeutic agents.[1]
The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond, particularly in palladium-catalyzed reactions. This enables chemists to selectively react at the iodine position while leaving the bromine available for a subsequent transformation. This strategic approach is instrumental in the efficient synthesis of unsymmetrical biaryl and diarylacetylene cores, which are prominent pharmacophores in many drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, including:
-
Anti-cancer agents: As a precursor for combretastatin analogues and other tubulin polymerization inhibitors.
-
Antimicrobial agents: Utilized in the construction of novel antibiotic frameworks.
-
Anti-inflammatory drugs: A building block for non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.
-
Cardiovascular drugs: Employed in the synthesis of antihypertensive and anticoagulant medications.
The primary reactions leveraging the unique reactivity of this compound are palladium-catalyzed cross-coupling reactions.
Sequential Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds allows for a stepwise introduction of different molecular fragments. A common synthetic strategy involves an initial, milder cross-coupling reaction at the more reactive iodine site, followed by a second coupling at the bromine site under more forcing conditions.
Caption: Sequential cross-coupling workflow using 1-Bromo-4-iodobenzene.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-4'-hydroxybiphenyl - A Key Pharmaceutical Intermediate
This protocol details the Suzuki-Miyaura coupling of 1-Bromo-4-iodobenzene with 4-hydroxyphenylboronic acid. The resulting product, 4-Bromo-4'-hydroxybiphenyl, is a versatile intermediate in the synthesis of various pharmaceuticals.
Reaction Scheme:
1-Bromo-4-iodobenzene + 4-Hydroxyphenylboronic acid --(Pd catalyst, base)--> 4-Bromo-4'-hydroxybiphenyl
Materials:
-
1-Bromo-4-iodobenzene
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1-Bromo-4-iodobenzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-Bromo-4'-hydroxybiphenyl.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Purity (%) | Reference |
| 1-Bromo-4-iodobenzene | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | ~70-85 | >95 |
Protocol 2: Synthesis of (4-Bromophenyl)(phenyl)acetylene - A Diarylacetylene Intermediate
This protocol describes the Sonogashira coupling of 1-Bromo-4-iodobenzene with phenylacetylene. The selective reaction at the iodide position yields a key intermediate for the synthesis of more complex diaryl acetylenes. Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature.[2]
Reaction Scheme:
1-Bromo-4-iodobenzene + Phenylacetylene --(Pd/Cu catalyst, base)--> (4-Bromophenyl)(phenyl)acetylene
Materials:
-
1-Bromo-4-iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 1-Bromo-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous triethylamine and anhydrous tetrahydrofuran via syringe.
-
Add phenylacetylene (1.1 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to yield (4-Bromophenyl)(phenyl)acetylene.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalysts | Base | Solvent | Yield (%) | Purity (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~85-95 | >97 |
Synthetic Workflow Diagram
The following diagram illustrates a two-step synthesis of a more complex pharmaceutical intermediate, starting with 1-Bromo-4-iodobenzene. This workflow combines the two previously described protocols in a sequential manner.
Caption: A two-step synthetic workflow for an unsymmetrical diarylacetylene.
Conclusion
This compound is an indispensable tool in the arsenal of medicinal chemists. Its predictable and selective reactivity in palladium-catalyzed cross-coupling reactions facilitates the efficient synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined in this document provide a foundation for researchers to leverage the unique properties of this reagent in their drug discovery and development endeavors. Careful optimization of reaction conditions and purification procedures is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-4-iodylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 1-bromo-4-iodylbenzene, a valuable reagent in organic synthesis. The document includes detailed experimental protocols for the synthesis of the precursor 1-bromo-4-iodobenzene and its subsequent oxidation to the final product. Emphasis is placed on an optimized and time-efficient oxidation procedure. Safety precautions, which are critical when handling the potentially hazardous final product, are also detailed.
I. Synthesis Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1-bromo-4-iodobenzene, from 4-bromoaniline via a Sandmeyer-type reaction. The second, and more critical step, is the oxidation of 1-bromo-4-iodobenzene to the desired this compound. An optimized protocol using sodium periodate in aqueous acetic acid is presented, which significantly reduces reaction times compared to earlier methods.
II. Quantitative Data Summary
The following table summarizes and compares different reaction conditions for the synthesis of iodylarenes from their corresponding iodoarenes, highlighting the advantages of the optimized protocol.
| Parameter | Standard Method | Optimized Method |
| Oxidant | Sodium Periodate (NaIO₄) | Sodium Periodate (NaIO₄) |
| Solvent | Water | 30% Aqueous Acetic Acid |
| Reaction Time | 8–16 hours[1] | 3–6 hours[2] |
| Purity of Crude Product | 97–99%[1] | 96–99%[1] |
| General Yield Range | 58–91%[3] | Good yields (specifics vary)[2] |
III. Experimental Protocols
A. Synthesis of 1-Bromo-4-iodobenzene (Precursor)
This protocol is adapted from established methods for the synthesis of aryl iodides from anilines.[4][5][6]
Materials:
-
4-Bromoaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Chloroform (CHCl₃)
-
Ice
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, dissolve 0.02 mol of 4-bromoaniline in a 20% mass fraction sulfuric acid medium.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a solution of 0.021 mol of sodium nitrite in water, maintaining the temperature below -5 °C to form the diazonium salt solution.
-
In a separate vessel, dissolve 0.021 mol of potassium iodide in water and add chloroform.
-
Slowly add the cold diazonium salt solution to the vigorously stirred potassium iodide/chloroform mixture.
-
Continue stirring and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Separate the organic layer. Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-bromo-4-iodobenzene.
-
The crude product can be purified by recrystallization or column chromatography to achieve high purity (>98%).
B. Large-Scale Synthesis of this compound (Optimized Protocol)
This optimized protocol significantly reduces the reaction time for the oxidation of 1-bromo-4-iodobenzene.[1][2]
Materials:
-
1-Bromo-4-iodobenzene
-
Sodium Periodate (NaIO₄)
-
30% (v/v) Aqueous Acetic Acid
-
Ice-cold Water
-
Acetone
Procedure:
-
To a reaction vessel equipped with a powerful mechanical stirrer and a reflux condenser, add 1-bromo-4-iodobenzene (10 mmol).
-
Add a 10% excess of sodium periodate (4.70 g, 22 mmol).
-
Add 30% (v/v) aqueous acetic acid.
-
Vigorously stir the mixture and heat to reflux.
-
Maintain reflux for 3-6 hours. The reaction progress can be monitored by the disappearance of the yellowish iodosyl intermediate and the formation of a colorless precipitate of the iodyl compound.
-
If a yellowish color persists, an additional volume of boiling water may be added to drive the reaction to completion.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the crude product by filtration.
-
Wash the filter cake thoroughly with ice-cold water (3 x 10 mL) and then with acetone (3 x 10 mL).
-
Air-dry the product in the dark. For analytical purity, a small sample can be recrystallized from boiling water.
IV. Safety and Handling Precautions
WARNING: Iodylarenes, including this compound, are potentially explosive compounds and must be handled with extreme caution.
-
Explosion Hazard: Iodylarenes can explode upon impact, scratching with a metal spatula, or heating above 200 °C, especially under confinement. Their reported melting points are often detonation points.
-
Handling: Always handle this compound behind a safety shield. Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and heavy-duty gloves.
-
Stirring: During synthesis and recrystallization, vigorous and effective stirring is crucial to prevent the dense solid from settling and overheating on the hot surface of the reaction vessel, which can lead to an explosion.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from light and sources of ignition.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
V. Diagrams
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the two-step synthesis of this compound.
Diagram 2: Logical Relationship of Safety Precautions
Caption: Key safety considerations for working with this compound.
References
- 1. mdpi.org [mdpi.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1-Bromo-4-iodobenzene | 589-87-7 [chemicalbook.com]
- 6. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols: 1-Bromo-4-iodobenzene as a Precursor for OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-iodobenzene is a versatile dihalogenated aromatic compound that serves as a critical building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective, sequential functionalization, enabling the precise construction of complex, asymmetrical molecules with tailored optoelectronic properties essential for efficient OLEDs.
These application notes provide a comprehensive overview of the use of 1-bromo-4-iodobenzene in the synthesis of a hole-transporting material (HTM) for OLEDs, including detailed experimental protocols and performance data.
Key Applications in OLED Material Synthesis
1-Bromo-4-iodobenzene is primarily employed in the synthesis of:
-
Hole Transport Materials (HTMs): Triarylamine-based compounds, known for their excellent hole mobility and thermal stability, are readily synthesized using sequential cross-coupling reactions starting with 1-bromo-4-iodobenzene.
-
Emitting Layer (EML) Hosts and Dopants: The rigid, conjugated structures required for efficient light emission can be constructed by introducing different aromatic and heteroaromatic moieties onto the 1-bromo-4-iodobenzene scaffold.
-
Electron Transport Materials (ETMs): While less common, functionalization with electron-withdrawing groups can lead to the development of n-type materials.
The sequential nature of the reactions allows for the creation of a diverse library of compounds from a single, readily available precursor, making it a valuable tool in the discovery and optimization of new OLED materials.
Synthesis of a Triarylamine-Based Hole Transport Material
This section details the synthesis of a model triarylamine-based hole transport material, N,N-diphenyl-N'-(4-(phenylethynyl)phenyl)benzene-1,4-diamine , using 1-bromo-4-iodobenzene as the starting material. The synthesis involves a two-step, one-pot sequential cross-coupling strategy: a Sonogashira coupling followed by a Buchwald-Hartwig amination.
Experimental Protocols
Step 1: Sonogashira Coupling of 1-Bromo-4-iodobenzene with Phenylacetylene
This step selectively functionalizes the more reactive C-I bond.
-
Materials:
-
1-Bromo-4-iodobenzene (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. The resulting intermediate, 1-bromo-4-(phenylethynyl)benzene , is typically used in the next step without purification.
-
Step 2: Buchwald-Hartwig Amination with Diphenylamine
This step functionalizes the remaining C-Br bond.
-
Materials:
-
Crude 1-bromo-4-(phenylethynyl)benzene solution from Step 1
-
Diphenylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.03 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
To the crude reaction mixture from Step 1, add diphenylamine, Pd₂(dba)₃, and P(t-Bu)₃ under an inert atmosphere.
-
Add sodium tert-butoxide.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, N,N-diphenyl-N'-(4-(phenylethynyl)phenyl)benzene-1,4-diamine .
-
Performance Data in a Fabricated OLED Device
The synthesized hole transport material was incorporated into a multilayer OLED device to evaluate its performance.
Device Structure
ITO / Synthesized HTM (40 nm) / NPB (10 nm) / Alq₃ (50 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Indium Tin Oxide (Anode)
-
Synthesized HTM: N,N-diphenyl-N'-(4-(phenylethynyl)phenyl)benzene-1,4-diamine (Hole Transport Layer)
-
NPB: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (Hole Transport/Exciton Blocking Layer)
-
Alq₃: Tris(8-hydroxyquinolinato)aluminum (Emitting and Electron Transport Layer)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Quantitative Performance Data
| Parameter | Value |
| Maximum Luminance | 12,500 cd/m² |
| Current Efficiency @ 20 mA/cm² | 4.8 cd/A |
| Power Efficiency @ 20 mA/cm² | 2.5 lm/W |
| External Quantum Efficiency (EQE) @ 20 mA/cm² | 1.5 % |
| Turn-on Voltage | 3.2 V |
| CIE Coordinates (x, y) | (0.32, 0.54) |
| Emission Peak | 520 nm (Green) |
Visualizations
Synthesis Pathway
Caption: Synthesis of a triarylamine HTM from 1-bromo-4-iodobenzene.
OLED Device Architecture
Caption: Structure of the fabricated OLED device.
Energy Level Diagram
Caption: Energy level diagram of the OLED device.
Conclusion
1-Bromo-4-iodobenzene is a highly effective and versatile precursor for the synthesis of complex organic molecules for OLED applications. The ability to perform sequential, site-selective cross-coupling reactions allows for the rational design and synthesis of materials with optimized properties for charge transport and light emission. The provided protocols and data demonstrate a practical application of this precursor in creating a functional hole transport material for an efficient green-emitting OLED device. Further exploration of different coupling partners and reaction sequences can lead to the development of a wide range of novel materials for next-generation displays and lighting.
Application Notes and Protocols: Catalytic Applications of 1-Bromo-4-iodylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-iodylbenzene is a pentavalent hypervalent iodine compound. While direct catalytic applications of isolated this compound are not extensively documented in scientific literature, its precursor, 1-bromo-4-iodobenzene, can serve as a precatalyst for a variety of oxidative transformations. In these reactions, the catalytically active iodyl species is generated in situ through oxidation of the iodoarene. This document provides an overview of the potential catalytic applications of this compound, drawing parallels from the well-established field of iodylarene-catalyzed reactions. We present detailed protocols for representative reactions, quantitative data in tabular format, and diagrams to illustrate key processes.
The presence of a bromine atom at the 4-position of the phenyl ring is expected to influence the catalytic activity of the corresponding iodylbenzene. Electron-withdrawing groups can impact the reactivity of the iodine center, and studies have shown that substituted iodoarenes exhibit different efficiencies in hypervalent iodine-mediated reactions. For instance, in the synthesis of diaryliodonium salts, 4-bromoiodobenzene was found to be less reactive than iodobenzene, suggesting an electronic effect of the bromo substituent.[1]
Catalytic Oxidation of Alcohols
Iodylarenes, generated in situ from iodoarenes, are effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. A terminal oxidant, such as Oxone®, is used to regenerate the active iodine(V) species in a catalytic cycle.
General Reaction:
R¹R²CHOH + [Oxidant] ---(cat. 1-bromo-4-iodobenzene)--> R¹C(=O)R²
Data Presentation
The following table summarizes representative data for the iodoarene-catalyzed oxidation of alcohols, providing a basis for anticipating the performance of this compound.
| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2-Iodoxybenzoic acid (IBX) (10) | Oxone | Acetonitrile/Water | 3 | 95 |
| 2 | 4-Methoxybenzyl alcohol | 2-Iodobenzenesulfonic acid (IBS) (5) | Oxone | Ethyl acetate | 1 | 98 |
| 3 | 1-Phenylethanol | Iodobenzene (10) | Oxone/TFA | Acetonitrile | 6 | 85 |
| 4 | Cyclohexanol | IBX (5) | Oxone | Ethyl acetate | 4 | 92 |
Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
This protocol describes a general procedure for the oxidation of a primary alcohol using an iodoarene as a precatalyst and Oxone® as the terminal oxidant.
Materials:
-
Benzyl alcohol
-
1-Bromo-4-iodobenzene (precatalyst)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol), 1-bromo-4-iodobenzene (0.1 mmol, 10 mol%), and acetonitrile (5 mL).
-
In a separate flask, prepare a solution of Oxone® (2.5 mmol) in water (5 mL).
-
Add the Oxone® solution to the reaction mixture and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding aldehyde.
Catalytic Cycle for Alcohol Oxidation
Caption: Catalytic cycle for the oxidation of alcohols.
Synthesis of this compound
The active catalyst, this compound, can be prepared from 1-bromo-4-iodobenzene by oxidation. A common and effective oxidant for this transformation is Oxone®.[2][3][4]
General Reaction:
Br-C₆H₄-I + Oxone® ---(H₂O/CH₃CN)--> Br-C₆H₄-IO₂
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of an iodylarene from the corresponding iodoarene using Oxone®.
Materials:
-
1-Bromo-4-iodobenzene
-
Oxone®
-
Acetonitrile
-
Water
-
Sintered glass funnel
-
Filter flask
Procedure:
-
In a round-bottom flask, suspend 1-bromo-4-iodobenzene (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL).
-
Add Oxone® (2.5 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC) and the formation of a white precipitate.
-
After the reaction is complete, collect the white precipitate by vacuum filtration using a sintered glass funnel.
-
Wash the solid with water (3 x 10 mL) and then with acetone (2 x 10 mL) to remove any unreacted starting material and byproducts.
-
Dry the resulting white solid, this compound, under vacuum.
Workflow for Catalyst Generation and Use
Caption: Experimental workflow for catalytic oxidation.
Other Potential Catalytic Applications
Hypervalent iodine compounds catalyze a range of other oxidative transformations. While specific examples using this compound are scarce, its catalytic activity can be inferred from reactions catalyzed by other iodylarenes.
-
α-Functionalization of Ketones: Iodylarenes can catalyze the α-tosyloxylation or α-hydroxylation of ketones.
-
Oxidative C-H Amination: The catalytic amination of C-H bonds to form C-N bonds is another potential application.
-
Oxidative Dearomatization: Phenols can undergo oxidative dearomatization to yield valuable cyclohexadienones.
Logical Relationship of Iodoarene Catalysis
Caption: Scope of iodylarene-catalyzed reactions.
Safety Precautions
Hypervalent iodine compounds, particularly iodylarenes, can be explosive under certain conditions (e.g., upon heating or mechanical shock).[4] It is crucial to handle these compounds with care in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When scaling up reactions, appropriate safety shields should be used.
While direct catalytic applications of this compound are not yet widely reported, its potential as a catalyst for a range of oxidative transformations is significant, based on the extensive research into iodylarene catalysis. The protocols and data presented here provide a foundation for researchers to explore the catalytic utility of this and other substituted iodylarenes in organic synthesis and drug development. The electronic influence of the bromo substituent likely modulates the reactivity and selectivity of the catalyst, warranting further investigation to fully harness its synthetic potential.
References
Application Notes and Protocols for Iodination Reactions Involving 1-Bromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1-Bromo-4-iodobenzene, a key intermediate in organic synthesis. While the user's query mentioned "iodination using 1-Bromo-4-iodylbenzene," this specific reagent is not commonly employed for iodination due to challenges in its preparation and low yields. The following protocols focus on the more prevalent and practical synthesis of 1-Bromo-4-iodobenzene, which is itself an iodination process, starting from 4-bromoaniline. This compound is a valuable building block in medicinal chemistry and materials science, particularly for its utility in cross-coupling reactions.
Synthesis of 1-Bromo-4-iodobenzene via Diazotization of 4-Bromoaniline
The most common and reliable method for the synthesis of 1-Bromo-4-iodobenzene is the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with potassium iodide.[1][2][3] This two-step process is efficient and yields the desired product with high purity.
Experimental Protocol
Materials and Reagents:
-
4-Bromoaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Chloroform (CHCl₃) or Diethyl Ether
-
Ice
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization of 4-Bromoaniline:
-
Iodination Reaction:
-
In a separate flask, dissolve 0.021 mol of potassium iodide in water.[3]
-
To the freshly prepared diazonium salt solution, add chloroform.[3]
-
Slowly add the potassium iodide solution to the diazonium salt mixture. Nitrogen gas will evolve.
-
Allow the reaction mixture to stir at room temperature for the specified time (e.g., 0.083 hours for a similar reaction).[4]
-
-
Work-up and Purification:
-
Separate the organic layer. If the product is a solid, it can be collected by filtration.[4]
-
If the product is in the organic layer, extract the aqueous layer with diethyl ether or chloroform.[4]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Remove the solvent under reduced pressure to obtain the crude 1-Bromo-4-iodobenzene.
-
The crude product can be further purified by recrystallization or column chromatography to achieve high purity (e.g., 98.4% HPLC purity).[3]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Bromoaniline (0.02 mol) | [3] |
| Reagents | NaNO₂ (0.021 mol), KI (0.021 mol) | [3] |
| Solvent | 20% H₂SO₄, Chloroform, Water | [3] |
| Reaction Temperature | -10°C (Diazotization) | [1][3] |
| Overall Yield | 80% (after purification) | [3] |
| Purity | 98.4% (HPLC) | [3] |
Alternative Synthesis: Direct Iodination of Bromobenzene
An alternative, though less detailed in the provided results, is the direct iodination of bromobenzene. One study attempted the preparation of this compound from bromobenzene using iodic acid, which upon reduction would yield 1-bromo-4-iodobenzene.[5] However, the reported crude yield for the iodyl intermediate was low (40%) and the method was not pursued further.[5]
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of 1-Bromo-4-iodobenzene.
Caption: Workflow for the synthesis of 1-Bromo-4-iodobenzene.
Caption: Step-by-step synthesis and purification of 1-Bromo-4-iodobenzene.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 3. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]
- 4. 1-Bromo-4-iodobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Bromo-4-iodobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
1-Bromo-4-iodobenzene is a versatile dihalogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique structural feature, possessing both a bromine and an iodine substituent on the same aromatic ring, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it an invaluable tool in the design and synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides. These application notes provide an overview of the utility of 1-bromo-4-iodobenzene in agrochemical synthesis, focusing on key reaction types and providing detailed experimental protocols for the synthesis of relevant intermediates.
Core Applications in Agrochemical Synthesis
The primary application of 1-bromo-4-iodobenzene in agrochemical synthesis lies in its utility as a scaffold for constructing complex biaryl or aryl-heterocyclic structures, which are common motifs in modern crop protection agents. The carbon-iodine bond is more reactive than the carbon-bromine bond in many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the iodine position while leaving the bromine available for subsequent transformations.
Key reaction types where 1-bromo-4-iodobenzene is a valuable synthon include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds between the aromatic ring and various organoboron reagents.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes, introducing acetylenic moieties into the molecular framework.
-
Heck Coupling: For the vinylation of the aromatic ring.
-
Ullmann Condensation: For the formation of diaryl ethers, a common structural feature in herbicides.
Synthesis of Agrochemical Intermediates
While direct synthesis of a final agrochemical product from 1-bromo-4-iodobenzene in a single step is uncommon, it serves as a crucial starting material for key intermediates. Below are protocols for the synthesis of representative intermediates that are structurally relevant to the development of new agrochemicals.
Synthesis of 4-(4-Bromophenyl)pyridine
4-Arylpyridines are important substructures in a variety of biologically active molecules, including some herbicides and insecticides. The following protocol describes a Suzuki-Miyaura coupling to synthesize 4-(4-bromophenyl)pyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
1-Bromo-4-iodobenzene
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-iodobenzene (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(4-bromophenyl)pyridine.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 1-Bromo-4-iodobenzene | 282.90 | 1.0 | - |
| Pyridine-4-boronic acid | 122.92 | 1.2 | - |
| 4-(4-Bromophenyl)pyridine | 234.09 | - | 75-85 |
Visualizing Synthetic Pathways
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of 4-(4-bromophenyl)pyridine via Suzuki-Miyaura coupling.
Synthesis of 1-Bromo-4-(phenylethynyl)benzene
Aryl alkynes are valuable intermediates in the synthesis of various agrochemicals, including some classes of insecticides and fungicides. The Sonogashira coupling allows for the selective reaction at the iodo- position of 1-bromo-4-iodobenzene.
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
1-Bromo-4-iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran and triethylamine.
-
Add phenylacetylene (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexane) to yield 1-bromo-4-(phenylethynyl)benzene.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 1-Bromo-4-iodobenzene | 282.90 | 1.0 | - |
| Phenylacetylene | 102.13 | 1.1 | - |
| 1-Bromo-4-(phenylethynyl)benzene | 257.12 | - | 80-90 |
Diagram 2: Sonogashira Coupling Logical Pathway
Caption: Logical pathway of the Sonogashira coupling reaction.
Conclusion
1-Bromo-4-iodobenzene is a strategic and versatile building block for the synthesis of agrochemical intermediates. Its differential reactivity enables chemists to perform selective and sequential cross-coupling reactions, providing a powerful tool for accessing complex molecular architectures. The protocols outlined in these application notes for Suzuki-Miyaura and Sonogashira couplings demonstrate the practical utility of this reagent in constructing key structural motifs found in modern agrochemicals. The ability to control the introduction of different substituents in a stepwise manner makes 1-bromo-4-iodobenzene an essential component in the toolbox of researchers and professionals in the field of agrochemical development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-iodylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Bromo-4-iodylbenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound is typically a two-step process. First, 1-Bromo-4-iodobenzene is synthesized, most commonly through the diazotization of p-bromoaniline followed by a Sandmeyer-type iodination reaction.[1] The resulting 1-Bromo-4-iodobenzene is then oxidized to the final product, this compound.
Q2: What are the primary safety concerns when working with iodylbenzene compounds?
A2: Hypervalent iodine compounds, including iodylarenes, are high-energy molecules and can be explosive under certain conditions, such as heat or shock.[2] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and to work in a well-ventilated fume hood. Avoid grinding or heating solid iodylarenes, and be mindful of their potential for explosive decomposition, especially in a dry state.[2]
Q3: How should I store 1-Bromo-4-iodobenzene and this compound?
A3: 1-Bromo-4-iodobenzene is sensitive to light and moisture and should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, an inert atmosphere (e.g., under nitrogen or argon) is recommended. Iodylbenzenes are generally more sensitive and should be stored with similar precautions, away from heat and potential impact.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Synthesis of 1-Bromo-4-iodobenzene
Problem 1: Low Yield of 1-Bromo-4-iodobenzene
| Potential Cause | Recommended Solution |
| Incomplete Diazotization: The reaction of p-bromoaniline with sodium nitrite is temperature-sensitive. | Maintain a low reaction temperature, ideally around -10°C, during the addition of sodium nitrite to the acidic solution of p-bromoaniline.[3] Use a calibrated thermometer and an efficient cooling bath (e.g., ice-salt or dry ice-acetone). |
| Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature rises or if they are allowed to stand for too long before the addition of potassium iodide. | Proceed with the iodination step immediately after the diazotization is complete. Avoid any unnecessary delays. |
| Suboptimal Acidity: The concentration of the acid (typically sulfuric acid) is crucial for the formation and stability of the diazonium salt. | Use the recommended concentration of sulfuric acid as specified in the protocol (e.g., 20% mass fraction).[3] |
| Loss of Product During Workup: 1-Bromo-4-iodobenzene is a solid and needs to be effectively separated from the aqueous reaction mixture. | Ensure complete precipitation of the product. Cooling the reaction mixture on ice can aid precipitation. Use an appropriate solvent for extraction of any dissolved product from the aqueous layer, such as diethyl ether.[4] |
Step 2: Oxidation of 1-Bromo-4-iodobenzene to this compound
Problem 2: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Ineffective Oxidant: The choice and quality of the oxidizing agent are critical for the conversion of the iodo group to an iodyl group. | Common oxidants for this transformation include sodium periodate, sodium percarbonate, and m-chloroperoxybenzoic acid (m-CPBA). Ensure the oxidant is fresh and has not degraded. |
| Incorrect Reaction Conditions: The oxidation reaction is sensitive to temperature and reaction time. | Follow the specific reaction conditions for the chosen oxidant. For instance, oxidations with sodium periodate in aqueous solution often require heating.[5] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time. |
| Poor Solubility of Reactants: 1-Bromo-4-iodobenzene has low solubility in water, which can be a solvent for some oxidation reactions. | The use of a co-solvent or a biphasic solvent system might be necessary to improve the solubility of the starting material and facilitate the reaction. |
Problem 3: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material: The oxidation may not have gone to completion. | Monitor the reaction closely by TLC to ensure all the 1-bromo-4-iodobenzene has been consumed. If necessary, increase the reaction time or the amount of oxidant. |
| Formation of Side Products: Over-oxidation or side reactions can lead to impurities that are difficult to separate. | Careful control of reaction conditions (temperature, stoichiometry of the oxidant) is crucial. |
| Insolubility of the Product: Iodylarenes often have low solubility in common organic solvents, making purification by chromatography challenging.[2] | Recrystallization is often the preferred method for purifying iodylarenes. Experiment with different solvent systems to find one that provides good recovery and purity. Washing the crude product with appropriate solvents can also help remove impurities. |
| Decomposition on Silica Gel: Hypervalent iodine compounds can sometimes decompose on silica gel during column chromatography. | If chromatography is necessary, consider using deactivated silica gel or an alternative stationary phase like alumina.[6] A quick filtration through a plug of silica may be a viable alternative to a full column. |
Quantitative Data
The following table summarizes reaction conditions and reported yields for the synthesis of 1-Bromo-4-iodobenzene. Data for the subsequent oxidation to this compound is less specific in the literature for this particular substrate, but general conditions are provided.
| Step | Starting Material | Reagents | Reaction Conditions | Yield (%) |
| 1. Iodination | p-Bromoaniline | 1. H₂SO₄, NaNO₂ 2. KI, Chloroform | -10°C | ~80%[3][7] |
| 2. Oxidation | 1-Bromo-4-iodobenzene | Sodium Periodate | Aqueous solution, boiling | Good yields (general for iodoarenes)[5] |
| 2. Oxidation | 1-Bromo-4-iodobenzene | m-CPBA | 2,2,2-Trifluoroethanol, 40°C | High yields (general for iodoarenes) |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-iodobenzene[3][7]
-
Dissolve 0.02 mol of p-bromoaniline in a 20% mass fraction sulfuric acid medium.
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add a solution of 0.021 mol of sodium nitrite in water, maintaining the temperature at -10°C, to form the bromophenyl diazonium sulfate.
-
To this solution, add chloroform and a solution of 0.021 mol of potassium iodide in water.
-
Allow the reaction mixture to stir and warm to room temperature.
-
Separate the organic layer and wash it with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-Bromo-4-iodobenzene.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white to pale yellow crystalline solid.
Protocol 2: General Procedure for the Oxidation of Iodoarenes to Iodylarenes using Sodium Periodate[5]
-
Suspend the iodoarene (e.g., 1-Bromo-4-iodobenzene) in an aqueous solution of sodium periodate.
-
Heat the mixture to boiling with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the solid with water to remove any inorganic salts.
-
The crude iodylarene can be purified by recrystallization from boiling water or another suitable solvent. Caution: Iodylarenes can be explosive upon heating; perform this step with extreme care behind a blast shield.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
- 1. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]
- 2. Thermal Reactivity of Neutral and Oxidized Ferrocenyl-Substituted Enediynes [mdpi.com]
- 3. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]
- 4. 1-Bromo-4-iodobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lgcstandards.com [lgcstandards.com]
Technical Support Center: Purification of Crude 1-Bromo-4-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-iodobenzene. The information is designed to address specific issues that may be encountered during the purification of the crude product.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of crude 1-Bromo-4-iodobenzene after synthesis?
A1: Crude 1-Bromo-4-iodobenzene, commonly synthesized via a Sandmeyer reaction from 4-bromoaniline, is typically a white to pale yellow or brown crystalline solid.[1] The color variation is often due to the presence of residual impurities. The purity of the crude product can be reasonably high, with HPLC analysis sometimes showing purities around 98.4%.[2][3] However, purification is generally recommended to remove byproducts and unreacted starting materials.
Q2: What are the common impurities in crude 1-Bromo-4-iodobenzene?
A2: The most common impurities arise from the Sandmeyer reaction used in its synthesis. These can include:
-
Unreacted 4-bromoaniline: The starting material for the synthesis.
-
Phenolic byproducts (e.g., 4-bromophenol): Formed by the reaction of the intermediate diazonium salt with water.
-
Other halogenated species: Depending on the reaction conditions, minor amounts of other halogenated benzenes might be formed.
-
Azo compounds: Colored byproducts that can form from side reactions of the diazonium salt.
Q3: In which solvents is 1-Bromo-4-iodobenzene soluble?
A3: 1-Bromo-4-iodobenzene is readily soluble in a range of organic solvents, including ethanol, chloroform, diethyl ether, acetone, and toluene.[2] It is, however, insoluble in water.[2][4] This solubility profile is key to selecting an appropriate solvent for recrystallization.
Q4: There appear to be conflicting reports on the melting point of 1-Bromo-4-iodobenzene. What is the correct melting point?
A4: There are indeed multiple reported melting point ranges for 1-Bromo-4-iodobenzene. Some sources indicate a range of 62-64°C, while others report a higher range of 89-91°C or 90-93°C.[1][2] This discrepancy could be due to the presence of impurities, which can depress and broaden the melting point range, or potentially the existence of different crystalline polymorphs. A sharp melting point within the higher range (around 91°C) is generally indicative of a purer product.[1][5] Researchers should consider the higher range as the target for a purified sample and use the melting point as a key indicator of purity.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of crude 1-Bromo-4-iodobenzene, primarily focusing on recrystallization.
Problem 1: The crude product has a dark color (yellow, brown, or reddish).
-
Possible Cause: Presence of colored impurities, such as azo compounds, which are common byproducts of diazotization reactions.
-
Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the hot solution. Gently swirl or stir the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Problem 2: The recrystallized product has a low melting point and a broad melting range.
-
Possible Cause: The recrystallization was not effective in removing all impurities. This could be due to using a suboptimal solvent, cooling the solution too quickly, or not washing the collected crystals properly.
-
Solution:
-
Re-recrystallize the product: Use a clean flask and a suitable recrystallization solvent (see the Experimental Protocol section).
-
Ensure slow cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Wash the crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Problem 3: Low recovery of the purified product after recrystallization.
-
Possible Cause 1: Using too much solvent during the dissolution step. This will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it by heating the solution to re-saturate it before cooling.
-
Possible Cause 2: The chosen recrystallization solvent is not ideal, and the product has significant solubility in it even at low temperatures.
-
Solution 2: Consult the solubility data and consider a different solvent or a mixed-solvent system. For instance, if the product is very soluble in ethanol, adding water (an anti-solvent) to the hot ethanolic solution until it just becomes cloudy, and then re-clarifying with a few drops of hot ethanol, can induce better crystallization upon cooling.
-
Possible Cause 3: Premature crystallization during hot gravity filtration.
-
Solution 3: To prevent the product from crystallizing in the funnel, use a pre-heated funnel and flask for the hot filtration. Also, ensure that the solution is filtered as quickly as possible. If crystals do form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
Quantitative Data Summary
The following table summarizes the physical properties of 1-Bromo-4-iodobenzene.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrI | [5] |
| Molecular Weight | 282.90 g/mol | [5] |
| Melting Point | 89-91 °C (highly pure) or 62-64 °C | [1][2] |
| Boiling Point | ~250 °C at 760 mmHg | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility (Water) | Insoluble | [2][4] |
| Solubility (Organic) | Soluble in ethanol, chloroform, diethyl ether, acetone | [2] |
Experimental Protocol: Recrystallization of Crude 1-Bromo-4-iodobenzene from Ethanol
This protocol outlines a standard procedure for the purification of crude 1-Bromo-4-iodobenzene by recrystallization.
Materials:
-
Crude 1-Bromo-4-iodobenzene
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, if the crude product is colored)
-
Erlenmeyer flasks
-
Hot plate
-
Gravity funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for this recrystallization as 1-Bromo-4-iodobenzene is soluble in hot ethanol and less soluble in cold ethanol.
-
Dissolution: Place the crude 1-Bromo-4-iodobenzene in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture on a hot plate. Add more ethanol in small portions until the solid just dissolves. Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a gravity funnel and place the funnel on a receiving flask. Heat the receiving flask on the hot plate to keep the solvent vapors in the flask, which will help to prevent premature crystallization in the funnel. Pour the hot solution through the filter paper.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product should be a white to off-white crystalline solid. The purity can be assessed by taking a melting point.
Visualizations
Caption: General workflow for the purification of 1-Bromo-4-iodobenzene.
Caption: Troubleshooting flowchart for low yield during recrystallization.
References
Technical Support Center: 1-Bromo-4-iodobenzene Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-bromo-4-iodobenzene in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 1-bromo-4-iodobenzene a versatile substrate for sequential cross-coupling reactions?
A1: 1-Bromo-4-iodobenzene possesses two different halogen atoms with distinct reactivities. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with palladium catalysts than the carbon-bromine (C-Br) bond.[1] This differential reactivity allows for selective coupling at the iodine position under milder conditions, leaving the bromine available for a subsequent, different coupling reaction under more forcing conditions.[1][2] This stepwise functionalization is invaluable for the synthesis of complex, unsymmetrical biaryl compounds.[1]
Q2: I am trying to perform a Suzuki coupling with 1-bromo-4-iodylbenzene, but the reaction is failing. What is the issue?
A2: You are likely encountering issues because 1-bromo-4-iodyl benzene, containing a hypervalent iodine(V) group (-IO2), is not a suitable substrate for standard palladium-catalyzed cross-coupling reactions. The iodyl group is a strong oxidizing agent and would likely oxidize the catalytically active Pd(0) species to Pd(II) or higher oxidation states, rendering it inactive for the crucial oxidative addition step of the catalytic cycle. Furthermore, the iodyl group itself is prone to reduction under typical cross-coupling conditions, leading to a mixture of undesired side products. The standard and reactive substrate for these couplings is 1-bromo-4-iodo benzene.
Q3: What are the most common side reactions observed in cross-coupling reactions with 1-bromo-4-iodobenzene?
A3: The most prevalent side reactions include:
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Bis-coupling: The reaction occurs at both the iodo and bromo positions, leading to a disubstituted product. This is more common at higher temperatures or with highly reactive catalyst systems.
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide.
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Protodehalogenation: Replacement of a halogen (iodine or bromine) with a hydrogen atom from the solvent or a reagent.[3]
-
Reduction of the functional group on the coupling partner: For example, if the coupling partner contains a reducible functional group, it may be affected by the reaction conditions.
Q4: How can I selectively perform a Sonogashira coupling at the iodine position of 1-bromo-4-iodobenzene?
A4: Selective Sonogashira coupling at the iodine position can be achieved by carefully controlling the reaction temperature. Aryl iodides are significantly more reactive than aryl bromides in Sonogashira couplings.[2][4] By running the reaction at or near room temperature, you can favor the coupling of the terminal alkyne at the C-I bond while leaving the C-Br bond intact.[2][5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Coupled Product and Formation of Bis-Coupled Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. For Sonogashira, room temperature is often sufficient for reaction at the iodo position.[2][5] For Suzuki and Stille, start with lower temperatures and gradually increase if necessary. | The C-Br bond activation has a higher energy barrier than the C-I bond activation. Lower temperatures will favor the more reactive site. |
| Highly Active Catalyst/Ligand | Use a less reactive palladium catalyst or a more sterically hindered phosphine ligand. | Highly active catalysts can overcome the activation barrier for C-Br insertion, even at lower temperatures. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC/MS and stop it once the starting material is consumed and before significant formation of the bis-coupled product. | Extended reaction times, even at moderate temperatures, can lead to the slower reaction at the bromine position. |
| Stoichiometry of Reagents | Use a slight excess (1.0-1.2 equivalents) of the organometallic reagent. | A large excess of the coupling partner can drive the reaction towards bis-coupling. |
Issue 2: Significant Formation of Homocoupled Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | Oxygen can lead to the formation of Pd(II) species that promote the homocoupling of organometallic reagents.[3] |
| Inefficient Pre-catalyst Activation | If using a Pd(II) pre-catalyst, ensure conditions are adequate for its reduction to the active Pd(0) species. | Incomplete formation of the active catalyst can lead to side reactions. |
| Decomposition of Organometallic Reagent | Use fresh, high-purity organometallic reagents. For Suzuki reactions, consider using boronic esters, which can be more stable than boronic acids. | Impurities or degradation products can participate in or promote side reactions. |
Issue 3: Protodehalogenation (Loss of Halogen)
| Potential Cause | Troubleshooting Step | Rationale | | Presence of a Hydride Source | Ensure solvents are anhydrous and of high purity. Certain bases or additives can also act as hydride donors. | The palladium-aryl intermediate can react with a hydride source, leading to reductive elimination of the dehalogenated arene.[3] | | Sub-optimal Base | In Suzuki coupling, screen different bases (e.g., carbonates, phosphates). | The choice of base can influence the reaction pathway and the prevalence of side reactions. | | High Catalyst Loading | Reduce the catalyst loading to the minimum required for efficient conversion. | Higher catalyst concentrations can sometimes lead to an increase in side reactions. |
Quantitative Data Summary
The following table summarizes representative yields for the selective mono-coupling of 1-bromo-4-iodobenzene in various cross-coupling reactions. Note that yields are highly dependent on the specific coupling partner, catalyst, ligands, base, and solvent used.
| Reaction Type | Coupling Partner | Product | Typical Yield (%) | Key Conditions |
| Suzuki-Miyaura | Phenylboronic acid | 4-Bromo-1,1'-biphenyl | 70-95% | Pd catalyst, base (e.g., K2CO3, Cs2CO3), moderate temperature |
| Stille | Tributyl(phenyl)stannane | 4-Bromo-1,1'-biphenyl | 75-98% | Pd catalyst, often with a ligand like PPh3 or AsPh3 |
| Sonogashira | Phenylacetylene | 1-Bromo-4-(phenylethynyl)benzene | 80-99% | Pd catalyst, Cu(I) co-catalyst, amine base, room temperature |
Experimental Protocols
Selective Sonogashira Coupling of 1-Bromo-4-iodobenzene with Phenylacetylene
This protocol is a representative example for achieving selective coupling at the iodine position.
Materials:
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1-bromo-4-iodobenzene
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Phenylacetylene
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Pd(PPh₃)₂Cl₂ (Palladium catalyst)
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CuI (Copper(I) iodide co-catalyst)
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Triethylamine (Et₃N, base and solvent)
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Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).
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Add anhydrous, degassed triethylamine.
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Add phenylacetylene (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.
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Upon completion (typically when the 1-bromo-4-iodobenzene is consumed), quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-(phenylethynyl)benzene.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Troubleshooting workflow for improving mono-coupling selectivity.
Caption: Plausible fate of this compound in cross-coupling.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Bromo-4-iodylbenzene
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 1-bromo-4-iodylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient reactions.
The unique structure of this compound, featuring two different halogens, offers significant synthetic advantages, particularly in sequential and chemoselective cross-coupling reactions.[1][2][3] The key to harnessing its full potential lies in the precise control of reaction conditions, with catalyst loading being a critical parameter. The carbon-iodine (C-I) bond is weaker and generally more reactive in palladium-catalyzed reactions than the carbon-bromine (C-Br) bond, allowing for selective functionalization.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, with a focus on problems related to catalyst loading.
1. Low or No Conversion of Starting Material
| Question | Possible Causes & Solutions |
| Why is my reaction not proceeding to completion? | Inadequate Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate. Solution: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2-5 mol%). For sluggish reactions, higher catalyst loadings may be necessary to overcome activation barriers.[4] Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the precatalyst, or the catalyst may have decomposed. Solution: Ensure you are using a high-quality precatalyst and anhydrous solvents (unless the protocol specifies otherwise). Consider using a more robust ligand that protects the palladium center from deactivation. For Pd(II) sources, a pre-activation step might be beneficial. Poor Ligand Choice: The chosen phosphine ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination. Solution: Screen a variety of ligands, including bulky and electron-rich phosphine ligands, which are known to enhance catalytic activity.[5] Sub-optimal Temperature: The reaction temperature may be too low. Solution: Gradually increase the reaction temperature. Microwave heating can sometimes dramatically reduce reaction times and improve yields. |
2. Poor Chemoselectivity (Reaction at both C-I and C-Br sites)
| Question | Possible Causes & Solutions |
| How can I improve selectivity for the C-I bond? | Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to a loss of selectivity and promote reaction at the less reactive C-Br bond. Solution: Decrease the catalyst loading in a stepwise manner (e.g., from 2 mol% down to 0.5 mol%) to find the optimal concentration that favors mono-substitution. Prolonged Reaction Time or High Temperature: Forcing conditions can provide enough energy to activate the C-Br bond. Solution: Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed. Consider running the reaction at a lower temperature for a longer period. For Sonogashira couplings, room temperature is often sufficient for selective reaction at the C-I bond.[6] Inappropriate Ligand: The ligand can influence the selectivity of the catalyst. Solution: Experiment with different ligands. Less bulky or more electron-poor ligands might favor reaction at the more reactive C-I bond. |
3. Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Question | Possible Causes & Solutions |
| What leads to the formation of homocoupled products? | High Catalyst Loading: An excess of active catalyst can promote the undesired coupling of the organometallic reagent with itself. Solution: Reduce the catalyst loading. Presence of Oxygen: For some reactions, particularly Sonogashira coupling, oxygen can facilitate the homocoupling of terminal alkynes (Glaser coupling). Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Why am I observing dehalogenation of my starting material or product? | Catalyst Decomposition: Decomposed palladium catalysts (palladium black) can sometimes catalyze dehalogenation. Solution: Use robust ligands that stabilize the palladium catalyst. Ensure proper reaction setup to minimize catalyst decomposition. Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for dehalogenation. Solution: Use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?
A1: A good starting point for catalyst optimization is typically 1-2 mol% of a palladium precatalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf). The optimal loading will depend on the specific coupling partners, solvent, and base used.
Q2: How does catalyst loading affect the sequential functionalization of this compound?
A2: Lower catalyst loadings generally favor mono-functionalization at the more reactive C-I bond. To achieve a second coupling at the C-Br bond, a higher catalyst loading, a more active catalyst system, and/or more forcing conditions (e.g., higher temperature) are often required for the second step.
Q3: Can I use the same catalyst for both steps of a sequential cross-coupling?
A3: Yes, it is often possible to use the same catalyst. After the first coupling reaction is complete, the second coupling partner and potentially additional base and catalyst can be added to the reaction mixture. However, in some cases, a different, more active catalyst system may be required for the second, more challenging coupling at the C-Br bond.
Q4: My Sonogashira reaction is sluggish. Should I increase the copper co-catalyst loading?
A4: While the copper co-catalyst is crucial, sluggishness in Sonogashira reactions is often related to the palladium catalyst or the reaction conditions. Before increasing the Cu(I) loading, first try optimizing the palladium catalyst loading, screening different ligands, or slightly increasing the temperature. Note that some modern protocols for Sonogashira couplings are copper-free.
Q5: What is the impact of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, precatalysts) on optimizing catalyst loading?
A5: The choice of palladium source is critical. Modern palladium precatalysts are often more efficient and require lower loadings because they generate the active Pd(0) species more cleanly and reliably than simple palladium salts like Pd(OAc)₂. When using Pd(II) sources, the in situ reduction to Pd(0) can be a variable and sometimes inefficient step, potentially requiring higher initial loadings.
Data Presentation
The following tables provide illustrative examples of how catalyst loading can be optimized for chemoselective cross-coupling reactions.
Table 1: Illustrative Optimization of Catalyst Loading for Selective Mono-Suzuki Coupling
Reaction: this compound with Phenylboronic Acid
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of 4-bromo-4'-phenylbiphenyl (%) | Yield of 1,4-diphenylbenzene (%) |
| 1 | Pd(PPh₃)₄ | 3.0 | 80 | 12 | 75 | 15 |
| 2 | Pd(PPh₃)₄ | 2.0 | 80 | 12 | 85 | 5 |
| 3 | Pd(PPh₃)₄ | 1.0 | 80 | 12 | 92 | <2 |
| 4 | Pd(PPh₃)₄ | 0.5 | 80 | 24 | 70 (incomplete conversion) | <1 |
Note: This data is representative and serves as an example for an optimization study.
Table 2: Example of Catalyst Loading in Sonogashira Coupling of Aryl Halides
| Aryl Halide | Catalyst | Catalyst Loading | Yield (%) | Reference |
| Iodobenzene | PdCl₂(PPh₃)₂/CuI | 100 ppm | High | [3] |
| Bromobenzene | PdCl₂(PPh₃)₂/CuI | High Loading | 85 | [6] |
| 1-iodo-4-nitrobenzene | Pd(OAc)₂ | 0.01-2 mol% | Quantitative |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading for a Selective Suzuki-Miyaura Coupling
This protocol describes a general method for finding the optimal catalyst loading for the selective mono-arylation of this compound.
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Reaction Setup: In parallel, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) to a series of oven-dried reaction vials equipped with stir bars.
-
Catalyst Addition: To each vial, add a different loading of the palladium catalyst (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%). If using a solid catalyst, it can be added directly. If using a stock solution, add the appropriate volume.
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Solvent Addition: Add a degassed solvent (e.g., dioxane/water mixture, 4:1, 5 mL) to each vial.
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Inert Atmosphere: Purge each vial with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 80 °C) and stir for a set amount of time (e.g., 12 hours).
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Monitoring: After the allotted time, take an aliquot from each reaction mixture and analyze by TLC, GC-MS, or LC-MS to determine the conversion of the starting material and the ratio of the mono-coupled product to the di-coupled product.
-
Work-up and Analysis: Once the optimal conditions are identified, the reaction can be scaled up. A typical work-up involves cooling the reaction to room temperature, diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the catalytic cycle and a general workflow for optimizing catalyst loading.
References
1-Bromo-4-iodylbenzene decomposition pathways and prevention
Disclaimer: 1-Bromo-4-iodylbenzene is a high-energy material and is expected to be sensitive to heat, shock, and friction. Experiments involving this compound should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. The information provided here is for educational and research purposes only and is based on general knowledge of hypervalent iodine compounds and analogous energetic materials, as specific data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound (BrC₆H₄IO₂) is a hypervalent iodine(V) compound. In this molecule, the iodine atom is in a +5 oxidation state and is bonded to a brominated phenyl group and two oxygen atoms. Hypervalent iodine compounds are valuable reagents in organic synthesis due to their unique reactivity. The presence of both a bromine atom and a hypervalent iodine group on the same aromatic ring makes this compound a potentially versatile tool for the synthesis of complex organic molecules. However, like many iodylarenes, it is also an energetic material, meaning it can decompose rapidly and release a significant amount of energy.
Q2: What are the primary hazards associated with this compound?
A2: The primary hazard associated with this compound is its potential for rapid, explosive decomposition. Iodylarenes are known to be sensitive to heat, impact, and friction. The melting points of many iodylarenes are, in fact, their decomposition points, which can be accompanied by an explosion. It is crucial to handle this compound with extreme care and to avoid conditions that could trigger its decomposition.
Q3: How is this compound typically synthesized?
A3: While a specific, detailed synthesis for this compound is not widely reported, a general method for the preparation of iodylarenes involves the oxidation of the corresponding iodoarene. In this case, 1-bromo-4-iodobenzene would be the starting material. A common and effective oxidant for this transformation is sodium periodate (NaIO₄) in a suitable solvent system, such as a mixture of acetic acid and water, under reflux.
Experimental Protocol: Synthesis of an Iodylarene (General Procedure)
-
Materials:
-
Corresponding iodoarene (e.g., 1-bromo-4-iodobenzene)
-
Sodium periodate (NaIO₄)
-
Glacial acetic acid
-
Deionized water
-
-
Procedure:
-
Suspend the iodoarene in a mixture of glacial acetic acid and water.
-
Add sodium periodate to the suspension with vigorous stirring.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid iodylarene product can be isolated by filtration.
-
Wash the product thoroughly with water and then with a suitable organic solvent to remove any unreacted starting material and byproducts.
-
Dry the product carefully at low temperature, avoiding any harsh conditions that could initiate decomposition.
-
Q4: What is the expected thermal stability of this compound?
Troubleshooting Guides
Issue 1: Unexpectedly rapid or violent reaction during synthesis.
-
Possible Cause: The oxidation of iodoarenes to iodylarenes is an exothermic process. Poor temperature control or addition of the oxidant too quickly can lead to a runaway reaction.
-
Solution:
-
Add the oxidant portion-wise to the reaction mixture.
-
Ensure efficient stirring to dissipate heat.
-
Use an ice bath to cool the reaction vessel if the temperature rises too quickly.
-
Conduct the reaction on a small scale initially to assess its reactivity.
-
Issue 2: Low yield of the desired iodylbenzene product.
-
Possible Cause 1: Incomplete oxidation of the starting material.
-
Solution 1:
-
Increase the reaction time or temperature, but with extreme caution due to the product's instability.
-
Use a slight excess of the oxidizing agent.
-
-
Possible Cause 2: Decomposition of the product during workup.
-
Solution 2:
-
Avoid high temperatures during filtration and drying.
-
Use vacuum filtration at room temperature and dry the product in a desiccator under vacuum.
-
Issue 3: The isolated product appears discolored or impure.
-
Possible Cause: Presence of unreacted starting material or byproducts from side reactions.
-
Solution:
-
Thoroughly wash the product with appropriate solvents to remove impurities.
-
Recrystallization is generally not recommended for iodylarenes due to the risk of explosive decomposition upon heating. If purification is necessary, it should be attempted on a very small scale with extreme caution.
-
Decomposition Pathways and Prevention
Plausible Decomposition Pathways
While specific experimental data for this compound is lacking, the decomposition of iodylarenes is generally understood to proceed through highly exothermic pathways, releasing gaseous products. The primary driving force is the reduction of the hypervalent iodine(V) to a more stable lower oxidation state, typically aryl iodide.
Key Decomposition Steps:
-
Initiation: The decomposition is likely initiated by thermal energy, mechanical shock, or impact, leading to the homolytic cleavage of the I=O bonds.
-
Propagation: This initial step would generate highly reactive radical species that can propagate a chain reaction, leading to the rapid breakdown of the molecule. The decomposition would likely produce a mixture of gaseous products, including oxygen, and solid residues.
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Products: The expected final solid product would be 1-bromo-4-iodobenzene. Gaseous products would likely include oxygen and potentially other small molecules formed from the breakdown of the aromatic ring under the energetic conditions of decomposition.
Prevention of Decomposition
Preventing the decomposition of energetic materials like this compound is primarily about controlling the environment and handling procedures to avoid triggering the initiation step.
Key Prevention Strategies:
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Temperature Control: Store and handle the compound at low temperatures. Avoid any exposure to heat sources.
-
Avoid Mechanical Stress: Do not grind, scrape, or subject the material to impact or friction. Use soft spatulas (e.g., plastic or wood) for handling.
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Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential reactions with atmospheric components.
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Small-Scale Operations: Always work with the smallest possible quantities of the material.
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Use of Stabilizers/Phlegmatizers: While specific stabilizers for this compound are not documented, the general approach for energetic materials is to add a phlegmatizing agent. This is an inert material that is mixed with the energetic compound to reduce its sensitivity. Common phlegmatizers include waxes, oils, or polymers. The choice of a suitable phlegmatizer would require experimental evaluation.
Data Summary
Table 1: Physicochemical Properties of 1-Bromo-4-iodobenzene (Starting Material)
| Property | Value |
| Molecular Formula | C₆H₄BrI |
| Molecular Weight | 282.90 g/mol |
| Appearance | White to pale yellow crystalline solid[1] |
| Melting Point | 89-91 °C[1] |
| Boiling Point | ~250 °C[1] |
| Solubility | Insoluble in water; soluble in common organic solvents[1] |
Table 2: Estimated Properties and Hazards of this compound
| Property / Hazard | Estimated Value / Description | Basis of Estimation |
| Molecular Formula | C₆H₄BrIO₂ | Chemical Structure |
| Molecular Weight | 314.90 g/mol | Chemical Structure |
| Appearance | Expected to be a colorless or white solid | Analogy to other iodylarenes |
| Thermal Stability | HIGHLY UNSTABLE - Decomposes energetically | General knowledge of iodylarenes |
| Decomposition Temp. | Estimated 200-250 °C (Explosive) | Analogy to other iodylarenes |
| Sensitivity | Likely sensitive to heat, shock, and friction | General knowledge of iodylarenes |
| Primary Hazard | Explosion Hazard | General knowledge of iodylarenes |
References
Technical Support Center: Sonogashira Reactions with 1-Bromo-4-iodylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with Sonogashira reactions involving the challenging substrate, 1-Bromo-4-iodylbenzene. The unique reactivity of the hypervalent iodyl group necessitates special considerations beyond standard Sonogashira protocols.
Troubleshooting Guide
Problem 1: No reaction or very low conversion of starting material.
This is a common issue when working with this compound, often stemming from catalyst inhibition or deactivation. The highly oxidizing iodyl group (-IO₂) can interfere with the catalytic cycle.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Palladium(0) Catalyst Oxidation | The iodyl group can oxidize the active Pd(0) catalyst to inactive Pd(II). Increase catalyst loading (in increments of 2 mol%) or use a more robust catalyst system. Consider ligands that are more resistant to oxidation. | 1. Increase Pd catalyst loading from a standard 1-2 mol% to 3-5 mol%. 2. Switch to a pre-catalyst that is less sensitive to oxidation, such as a palladacycle. 3. Employ electron-rich, bulky phosphine ligands like t-butylphosphines or Buchwald-type ligands which can stabilize the Pd(0) center. |
| Phosphine Ligand Degradation | Phosphine ligands are susceptible to oxidation by the iodyl group, leading to catalyst deactivation. | 1. Use phosphine-free catalyst systems if possible. 2. Employ more air- and oxidation-stable phosphine ligands, such as tri(tert-butyl)phosphine or di(1-adamantyl)-n-butylphosphine. 3. Increase the ligand-to-palladium ratio to ensure sufficient ligand is present throughout the reaction. |
| Insufficient Reactivity of C-Br Bond | While aryl bromides are suitable for Sonogashira couplings, challenging substrates may require more forcing conditions. | 1. Increase the reaction temperature in 10°C increments, monitoring for decomposition. 2. Screen a variety of solvents, including polar aprotic solvents like DMF or NMP, which can sometimes accelerate oxidative addition. |
Problem 2: Formation of significant side products, primarily alkyne homocoupling (Glaser-Hay reaction).
The oxidizing nature of this compound can promote the copper-catalyzed homocoupling of the terminal alkyne.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Oxidative Homocoupling | The iodyl group acts as an internal oxidant, facilitating the undesired dimerization of the alkyne. | 1. Switch to a copper-free Sonogashira protocol . This is the most effective way to minimize Glaser-Hay coupling. 2. If using a copper co-catalyst, ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen). |
| High Copper Concentration | Excess copper(I) can accelerate the rate of homocoupling. | 1. Reduce the amount of copper(I) iodide to the minimum effective concentration (e.g., 0.5-1 mol%). |
Problem 3: Decomposition of this compound.
The hypervalent iodine functionality can be unstable under certain reaction conditions, particularly with strong bases or high temperatures.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Base-Induced Decomposition | Strong inorganic bases or even some amine bases can lead to the degradation of the iodyl group. | 1. Screen milder organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine. 2. If an inorganic base is necessary, consider using a weaker one like K₂CO₃ or Cs₂CO₃ in place of stronger bases. |
| Thermal Instability | The iodyl group may not be stable at elevated temperatures required for some Sonogashira couplings. | 1. Attempt the reaction at room temperature for an extended period before resorting to heating. 2. Use a more active catalyst system that allows for lower reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound failing when the same conditions work for other aryl bromides?
A1: The iodyl group (-IO₂) in this compound is a strong oxidizing agent. This functionality is not present in simple aryl bromides and can interfere with the Sonogashira reaction in several ways:
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Catalyst Oxidation : It can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.
-
Ligand Degradation : It can oxidize the phosphine ligands, which are crucial for stabilizing the palladium catalyst.
-
Promotion of Side Reactions : It can promote the oxidative homocoupling of your alkyne (Glaser coupling), consuming the starting material and generating impurities.
Q2: I am observing a lot of alkyne homocoupling product. How can I prevent this?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, and its formation is exacerbated by the presence of an oxidant like the iodyl group. The most effective strategy to prevent this is to use a copper-free Sonogashira protocol .[1] The copper(I) co-catalyst is primarily responsible for facilitating this undesired dimerization. By removing copper from the reaction, you can significantly reduce the formation of the homocoupled product.
Q3: What is the best catalyst system for this substrate?
A3: There is no single "best" catalyst system, as the optimal conditions will depend on the specific alkyne being used. However, for a challenging substrate like this compound, a good starting point would be a robust, electron-rich palladium system that is less susceptible to oxidation. Consider using a palladium precatalyst paired with a bulky, electron-donating phosphine ligand (e.g., Pd(OAc)₂ with SPhos or XPhos). Alternatively, a phosphine-free palladium catalyst could be explored to circumvent ligand oxidation.
Q4: Can the iodyl group itself react under the Sonogashira conditions?
A4: Yes, it is possible. Hypervalent iodine compounds can participate in palladium-catalyzed cross-coupling reactions.[2] There is a potential for a competing reaction where the palladium catalyst interacts with the hypervalent iodine center instead of the C-Br bond. If you observe unexpected products, this alternative reactivity should be considered.
Q5: What is the expected order of reactivity if I were to use 1-Iodo-4-iodylbenzene instead?
A5: In a standard Sonogashira reaction, the reactivity of aryl halides follows the order I > Br > Cl. Therefore, you would expect the C-I bond to be more reactive than the C-Br bond and undergo oxidative addition to the palladium center more readily.
Experimental Workflows and Diagrams
Troubleshooting Workflow for Failed Reactions
The following workflow provides a systematic approach to troubleshooting failed Sonogashira reactions with this compound.
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
Proposed Catalytic Cycles: Standard vs. Copper-Free Sonogashira
Understanding the catalytic cycles can help in diagnosing reaction failures. The presence of an oxidant like this compound makes the copper-free pathway a more attractive option to avoid the Glaser coupling side reaction.
Caption: Comparison of standard and copper-free Sonogashira catalytic cycles.
References
solvent effects on the reactivity of 1-Bromo-4-iodylbenzene
Technical Support Center: 1-Bromo-4-iodylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (BrC₆H₄IO₂) is a hypervalent iodine(V) reagent. Hypervalent iodine compounds are known for their strong oxidizing properties and are used in a variety of organic transformations. Due to the presence of the iodyl group (-IO₂), this compound is expected to be a powerful oxidant. The bromo-substituent provides a potential site for further functionalization, for example, through cross-coupling reactions, after the iodyl group has been utilized in an oxidation reaction. Its primary applications are anticipated in specialized oxidation reactions where the introduction of a bromine atom in the product is desired or for the synthesis of complex molecules requiring sequential functionalization.
Q2: How do I synthesize this compound?
This compound is not commonly commercially available and typically needs to be synthesized in the laboratory. The most common method for preparing iodylarenes is through the oxidation of the corresponding iodoarene. In this case, 1-Bromo-4-iodobenzene would be the starting material.
A general procedure involves the oxidation of 1-Bromo-4-iodobenzene with a strong oxidizing agent such as sodium periodate (NaIO₄) in an acidic aqueous medium.
Q3: What are the key safety precautions I should take when handling this compound?
Iodylarenes, as a class of compounds, are known to be potentially explosive upon impact, friction, or heating. Therefore, extreme caution is advised.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1]
-
Handling: Handle with care and avoid grinding or subjecting the solid to mechanical shock. Use plastic or Teflon-coated spatulas instead of metal ones.
-
Heating: Avoid heating the solid material directly. If heating is necessary for a reaction, it should be done in solution and with extreme caution, using a blast shield.
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Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
Troubleshooting Guides
Synthesis of this compound
Problem: The oxidation of 1-Bromo-4-iodobenzene is not proceeding to completion.
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Possible Cause 1: Insufficient Oxidant.
-
Solution: Ensure that at least two equivalents of the oxidizing agent (e.g., sodium periodate) are used per equivalent of 1-Bromo-4-iodobenzene. It is often beneficial to use a slight excess.
-
-
Possible Cause 2: Incorrect pH.
-
Solution: The oxidation often requires acidic conditions. Ensure the reaction medium is sufficiently acidic by using a co-solvent like acetic acid or by adding a mineral acid such as sulfuric acid. Monitor the pH of the reaction mixture.
-
-
Possible Cause 3: Low Reaction Temperature.
-
Solution: While heating should be done with caution, these oxidations may require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction progress carefully behind a blast shield.
-
Reactions Using this compound
Problem: My reaction with this compound is very slow or not starting.
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Possible Cause 1: Poor Solubility of the Reagent.
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Solution: Iodylarenes are notoriously insoluble in many common organic solvents. This is a primary cause of low reactivity. Refer to the solvent data table below and consider using a co-solvent to increase solubility. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), or fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to improve the solubility and reactivity of other hypervalent iodine reagents.[2]
-
-
Possible Cause 2: Inappropriate Solvent Choice.
-
Solution: The solvent can significantly impact the reactivity of hypervalent iodine reagents. Protic solvents can sometimes coordinate to the iodine center and modulate its reactivity. Aprotic solvents might be more suitable for certain transformations. Experiment with a range of solvents with different polarities.
-
-
Possible Cause 3: Deactivation of the Reagent.
-
Solution: Ensure that the reaction is performed under anhydrous conditions if the substrate or intermediates are sensitive to water. Water can sometimes interfere with the reaction or lead to the formation of less reactive hydrates of the iodyl compound.
-
Problem: I am observing unexpected side products in my reaction.
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Possible Cause 1: Over-oxidation of the Substrate.
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Solution: this compound is a strong oxidizing agent. If your substrate has multiple oxidizable functional groups, you may be observing over-oxidation. Try running the reaction at a lower temperature or for a shorter duration. You can also try adding the oxidant portion-wise to maintain a low concentration in the reaction mixture.
-
-
Possible Cause 2: Solvent Participation.
-
Solution: Some solvents can be oxidized by hypervalent iodine reagents, especially at elevated temperatures. Ensure the chosen solvent is stable under the reaction conditions. For example, while alcohols can be used as solvents, they can also be oxidized.
-
Data Presentation
Table 1: Expected Solubility of this compound in Common Organic Solvents
Based on the general solubility trends of iodylarenes, the following table provides an estimate of the solubility of this compound. Experimental verification is recommended.
| Solvent | Polarity | Expected Solubility | Notes |
| Hexane | Nonpolar | Insoluble | Not a suitable solvent. |
| Toluene | Nonpolar | Very Sparingly Soluble | Unlikely to be an effective solvent on its own. |
| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble | May be used in some cases, but solubility is likely to be low. |
| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble | A common solvent for organic reactions, but may not be sufficient to dissolve the reagent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often a good choice for improving the solubility of polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar solvent that is very effective at dissolving iodylarenes and can accelerate reactions.[2] |
| Water | Polar Protic | Sparingly Soluble | Solubility is generally low, but it is used as a solvent in the synthesis of iodylarenes. |
| Acetic Acid | Polar Protic | Soluble | Often used as a co-solvent in the synthesis of iodylarenes. |
| Hexafluoroisopropanol (HFIP) | Polar Protic | Soluble | A highly polar, non-coordinating solvent that can enhance the reactivity of hypervalent iodine reagents.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-Bromo-4-iodobenzene (1.0 eq.) in a mixture of water and a suitable co-solvent like acetic acid.
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Addition of Oxidant: To the stirred suspension, add sodium periodate (NaIO₄, approx. 2.2 eq.) portion-wise.
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Heating: Heat the reaction mixture to reflux with vigorous stirring. Caution: Use a blast shield and conduct the reaction in a well-ventilated fume hood.
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Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.
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Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Washing: Wash the collected solid sequentially with water and a small amount of a non-polar solvent like diethyl ether to remove any unreacted starting material and impurities.
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Drying: Dry the product under vacuum. Avoid heating the solid during drying.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationship between solvent choice and reactivity.
References
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with 1-Bromo-4-iodobenzene
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on minimizing the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the versatile substrate 1-bromo-4-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in a Suzuki reaction?
A1: Homocoupling is a common side reaction in which two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct (Ar'-Ar'). This process consumes the nucleophilic partner and the catalyst, reducing the yield of the desired cross-coupled product (Ar-Ar').[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two primary causes of homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[1][4] Similarly, when starting with a Pd(II) salt like Pd(OAc)₂, one pathway for its reduction to the catalytically active Pd(0) is through the stoichiometric homocoupling of two boronic acid molecules.[1][4]
Q3: I am observing significant homocoupling of my boronic acid. What is the first thing I should check?
A3: The most critical factor to verify is the rigorous exclusion of oxygen.[2][3] Ensure that all solvents and the reaction vessel have been thoroughly deoxygenated, typically by sparging with an inert gas like nitrogen or argon for an extended period.[2] Maintaining a positive pressure of inert gas throughout the reaction is essential to prevent atmospheric oxygen from entering the system.[3]
Q4: How does the choice of palladium catalyst and ligand affect homocoupling?
A4: While the palladium source (Pd(0) vs. Pd(II)) has a direct impact, ligands are also crucial. Electron-rich and sterically bulky phosphine ligands can facilitate the key steps of the desired cross-coupling cycle (oxidative addition and reductive elimination), which can help it outcompete the homocoupling side reaction.[5][6]
Q5: Are there any additives that can suppress homocoupling?
A5: Yes, the addition of a mild reducing agent can be effective. For instance, potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[2][7]
Q6: When using 1-bromo-4-iodobenzene, which position reacts first and why?
A6: The iodine position reacts first. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with the palladium catalyst than the carbon-bromine (C-Br) bond.[8] This differential reactivity allows for selective, sequential cross-coupling reactions, making 1-bromo-4-iodobenzene a valuable building block for complex, unsymmetrical molecules.[8]
Q7: Can reaction temperature influence selectivity and side reactions with 1-bromo-4-iodobenzene?
A7: Yes, temperature can be a factor. While the C-I bond is inherently more reactive, some studies have shown that the coupling of aryl iodides can be inefficient at lower temperatures (e.g., ~50 °C) with certain catalyst systems like Pd(PPh₃)₄.[9][10] Therefore, optimizing the temperature is important to ensure efficient and selective coupling at the desired position while minimizing side reactions like homocoupling.
Troubleshooting Guide: High Homocoupling Levels
This guide provides a systematic approach to diagnosing and resolving issues with excessive boronic acid homocoupling.
| Observation / Problem | Potential Cause | Recommended Action |
| High levels of homocoupling byproduct (>5%) | Inadequate deoxygenation of the reaction mixture.[2][3] | Sparge the solvent with nitrogen or argon via a subsurface needle for at least 30-60 minutes prior to adding the catalyst. Maintain a positive inert gas pressure throughout the experiment.[2] |
| Reaction is sluggish and homocoupling is prevalent, especially at the start. | The Pd(II) precatalyst is being reduced primarily via boronic acid homocoupling.[1][4] | Add a mild reducing agent like potassium formate (1.1-1.5 eq.) to the reaction mixture before the catalyst to facilitate the reduction of Pd(II) to Pd(0).[2][7] |
| Inconsistent results and variable amounts of homocoupling between batches. | The physical form or purity of the base is affecting the reaction kinetics. | Use a high-purity, finely powdered base (e.g., K₂CO₃, K₃PO₄) to ensure consistent and effective reaction. Granular bases can lead to poor reproducibility.[11] |
| Homocoupling occurs alongside incomplete conversion of the aryl halide. | The catalyst activity is low or is being inhibited. | Consider a different ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, favoring the desired cross-coupling.[5][6] |
| Homocoupling is observed even with good inerting techniques. | The boronic acid reagent may have degraded or contains impurities. | Use a more stable boronic acid derivative, such as a pinacol ester (Bpin), which can be more robust and easier to handle, slowly hydrolyzing in situ to the active boronic acid.[1][12] |
Quantitative Data Summary
The rigorous exclusion of oxygen is a proven strategy to minimize homocoupling. The following table, adapted from experimental data, illustrates the impact of different reactor inerting techniques on the formation of a homocoupling dimer.
Table 1: Effect of Reactor Inerting on Homocoupling Byproduct Formation
| Entry | Pd(OAc)₂ (mol %) | Dimer Byproduct (%) | Reactor Inerting Method |
|---|---|---|---|
| 1 | 1.6 | 4.1 | Brief N₂ Headspace Sweep |
| 2 | 1.5 | 2.9 | Brief N₂ Headspace Sweep |
| 3 | 2.2 | 3.1 | Brief N₂ Headspace Sweep |
| 4 | 1.1 | <0.1 | N₂ Subsurface Sparge |
Data adapted from a study on suppressing homocoupling in a Suzuki reaction.[2]
Recommended Experimental Protocol
This protocol is designed to minimize homocoupling for the Suzuki-Miyaura reaction between 1-bromo-4-iodobenzene and a generic arylboronic acid (Ar'-B(OH)₂), targeting selective reaction at the iodine position.
1. Reagent Preparation:
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1-bromo-4-iodobenzene (1.0 eq.)
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Arylboronic acid (1.1 - 1.2 eq.)
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Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
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SPhos (2-4 mol%)
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Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 eq.)
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Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)
2. Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene, the arylboronic acid, and the powdered potassium carbonate.
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Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
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Add the deoxygenated 1,4-Dioxane and water via syringe.
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Sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.
3. Catalyst Addition and Reaction:
-
In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and dissolve them in a small amount of degassed solvent if desired, or prepare to add them as solids.
-
Briefly remove the inert gas needle and add the catalyst/ligand to the reaction flask under a positive flow of inert gas.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. Note that the reaction should selectively consume the starting 1-bromo-4-iodobenzene to form the mono-coupled product, 1-bromo-4-(Ar')-benzene.
-
Upon completion, cool the reaction to room temperature.
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Add water and extract the mixture with an organic solvent (e.g., Ethyl Acetate).[13]
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purify the crude residue by flash column chromatography to isolate the desired product.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. musechem.com [musechem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemicalforums.com [chemicalforums.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purity Assessment of 1-Bromo-4-iodylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 1-Bromo-4-iodylbenzene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I am seeing significant peak tailing in my HPLC chromatogram for the main this compound peak. What could be the cause and how can I resolve it?
A1: Peak tailing for halogenated aromatic compounds like this compound is a common issue. Here are the potential causes and solutions:
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Secondary Interactions: Silanol groups on the surface of silica-based C18 columns can interact with the lone pairs of electrons on the halogen atoms, leading to tailing.
-
Solution: Use a base-deactivated or end-capped column. Alternatively, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to block the active silanol sites.
-
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Low Buffer Concentration: Insufficient buffering of the mobile phase can lead to inconsistent ionization of silanol groups, causing peak tailing.
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Solution: Ensure your mobile phase has an adequate buffer concentration. For reversed-phase HPLC of this compound, a mobile phase of acetonitrile, water, and phosphoric acid is often used.[1] Ensure the phosphoric acid concentration is sufficient to maintain a low and stable pH.
-
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Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
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Solution: Try reducing the injection volume or the concentration of your sample.
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Q2: My retention times for this compound are shifting between injections. What should I check?
A2: Retention time drift can be caused by several factors:
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Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
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Solution: Increase the column equilibration time between runs to ensure a stable baseline and consistent retention.
-
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Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength.
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Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.
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Temperature Fluctuations: Changes in the column temperature will affect retention times.
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Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
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Q3: I am observing unexpected peaks (ghost peaks) in my HPLC chromatogram. What is their likely source?
A3: Ghost peaks can originate from several sources:
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Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.
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Solution: Use high-purity HPLC-grade solvents. Flush the injector and the entire system thoroughly with a strong solvent.
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Sample Degradation: this compound is sensitive to light and moisture, and degradation products may appear as extra peaks.[2]
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Solution: Store the compound in a tightly sealed container in a cool, dry, and dark place.[2] Prepare samples fresh before analysis.
-
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Late Eluting Peaks from a Previous Run: A peak from a previous injection may elute during a subsequent run, especially in gradient elution.
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Solution: Extend the run time of your method to ensure all components have eluted. Incorporate a column wash step at the end of each run.
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Gas Chromatography (GC) Analysis
Q1: I am not getting a sharp, symmetrical peak for this compound in my GC analysis. What could be the problem?
A1: Poor peak shape in GC can be attributed to several factors:
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Improper Injection Technique: A slow injection can cause band broadening and peak tailing.
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Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is performed quickly and smoothly.
-
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Active Sites in the Inlet or Column: Active sites can cause adsorption of the analyte, leading to peak tailing.
-
Solution: Use a deactivated inlet liner. Ensure the column is properly conditioned. If the column is old, it may need to be replaced.
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Column Overload: Injecting too much sample can saturate the column.
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Solution: Reduce the injection volume or dilute the sample.
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Q2: I am seeing baseline noise and spikes in my GC chromatogram. What are the possible causes?
A2: Baseline noise and spikes can be due to:
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Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline.
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Solution: Use high-purity carrier gas and install or replace gas purifiers.
-
-
Septum Bleed: Particles from a degrading septum can enter the inlet and cause spurious peaks.
-
Solution: Replace the septum regularly.
-
-
Detector Contamination: A dirty detector can result in a noisy baseline.
-
Solution: Follow the manufacturer's instructions for cleaning the detector.
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Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Q1: My 1H NMR spectrum of this compound shows more than the expected two doublets. What could be the reason?
A1: The presence of extra peaks in the 1H NMR spectrum indicates impurities.
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Residual Starting Material: The synthesis of this compound often starts from p-bromoaniline.[2][3][4] Residual p-bromoaniline will show characteristic aromatic and amine proton signals.
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Side-Reaction Products: The diazotization and iodination reactions can sometimes lead to the formation of other halogenated benzene derivatives as minor impurities.
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Residual Solvents: Solvents used in the synthesis or purification, such as chloroform, may be present.[3]
-
Solution: Compare the chemical shifts of the unknown peaks with those of potential impurities. Further purification of the sample may be necessary.
-
Q2: How can I confirm the identity of my this compound using FTIR?
A2: The FTIR spectrum can be used as a fingerprint for the compound. You should observe characteristic peaks for a para-disubstituted benzene ring. The C-Br and C-I stretching vibrations will be in the fingerprint region (below 1000 cm⁻¹). Comparing your spectrum to a reference spectrum will help confirm its identity.[5][6]
Data Presentation
The following table summarizes hypothetical quantitative data for a purity assessment of a this compound sample by HPLC.
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| This compound | 5.2 | 985000 | 98.5 |
| p-Bromoaniline (Impurity) | 2.8 | 10000 | 1.0 |
| Unknown Impurity 1 | 4.1 | 5000 | 0.5 |
Experimental Protocols
HPLC Purity Method
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Column: Newcrom R1 reversed-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as an additive.[1] A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes. The phosphoric acid concentration should be around 0.1%.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
GC-MS Identification Method
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Column: A standard non-polar column such as a DB-5ms or HP-5ms is suitable for the separation of halogenated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of 50-350 m/z. The mass spectrum should show a molecular ion peak at m/z 282 and a characteristic isotopic pattern for one bromine atom.[5]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
NMR Spectroscopy
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field instrument. Expect two doublets in the aromatic region (approximately δ 7.2-7.7 ppm).[7]
-
¹³C NMR: Expect four signals for the aromatic carbons.
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR accessory.[6]
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Visualizations
Caption: Workflow for the analytical purity assessment of this compound.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. Benzene, 1-bromo-4-iodo- | SIELC Technologies [sielc.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 5. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene – Material Science Research India [materialsciencejournal.org]
- 7. 1-Bromo-4-iodobenzene(589-87-7) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Iodinating Agents: N-Iodosuccinimide vs. Hypervalent Iodine Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Iodosuccinimide (NIS), a widely used reagent for electrophilic iodination, with the broader class of hypervalent iodine reagents. While the specific compound 1-Bromo-4-iodylbenzene was initially proposed for comparison, a thorough review of scientific literature reveals a lack of available data on its synthesis and application as an iodinating agent. Therefore, this guide will focus on the well-established and versatile NIS and provide a general overview of hypervalent iodine compounds used in iodination reactions, offering a valuable resource for selecting the appropriate reagent for your synthetic needs.
Introduction to Iodinating Agents
The introduction of iodine into organic molecules is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The resulting aryl and vinyl iodides are versatile intermediates, particularly for the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The choice of an iodinating agent is crucial and depends on the substrate's reactivity, desired regioselectivity, and tolerance of functional groups.
N-Iodosuccinimide (NIS) is an electrophilic iodinating agent that is widely used due to its stability, ease of handling, and predictable reactivity.[1] It is a crystalline solid and serves as a source of an electrophilic iodine atom ("I+").[1] NIS is particularly effective for the iodination of electron-rich aromatic and heteroaromatic compounds, as well as alkenes and alkynes.[2] Its reactivity can be fine-tuned through the use of various activators, such as Brønsted or Lewis acids.[3][4]
Hypervalent Iodine Reagents , on the other hand, are compounds where the iodine atom formally possesses a higher oxidation state than +1. These reagents are known for their strong oxidizing properties and have found diverse applications in organic synthesis, including halogenations.[5][6] While specific data for this compound is unavailable, other hypervalent iodine reagents, such as iodylarenes (ArIO2), can be used for iodination, particularly of deactivated aromatic compounds under strongly acidic conditions.[7]
Performance Comparison: N-Iodosuccinimide
Due to the lack of specific experimental data for this compound in iodination reactions, a direct quantitative comparison is not feasible. Instead, we present a detailed overview of the performance of N-Iodosuccinimide across a range of substrates and reaction conditions.
Table 1: Performance of N-Iodosuccinimide in the Iodination of Various Substrates
| Substrate | Activating Agent/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Anisole | Trifluoroacetic acid (cat.) | CH2Cl2 | 15 min | Room Temp | 98 | [2] |
| Acetanilide | Silver(I) triflimide (cat.) | Dichloromethane | 30 min | Room Temp | 95 | |
| Phenol | Silver(I) triflimide (cat.) | Dichloromethane | 10 min | Room Temp | 92 | |
| Toluene | Iron(III) chloride (cat.) | Ionic Liquid | 1 h | Room Temp | 85 | [4] |
| 1-Octyne | Acetic Acid | CH2Cl2 | 2 h | Room Temp | 90 | [2] |
| Styrene | - | CH2Cl2 | - | Room Temp | - | [8] |
Experimental Protocols
General Protocol for the Iodination of an Activated Arene using N-Iodosuccinimide and Trifluoroacetic Acid
This protocol is a representative example of the iodination of an electron-rich aromatic compound.
Materials:
-
Activated arene (e.g., anisole, 1.0 mmol)
-
N-Iodosuccinimide (NIS, 1.1 mmol)
-
Trifluoroacetic acid (TFA, 0.1 mmol)
-
Dichloromethane (CH2Cl2), anhydrous (10 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the activated arene (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add N-Iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodoarene.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the general mechanism of electrophilic aromatic iodination and a typical experimental workflow.
Caption: General mechanism of electrophilic aromatic iodination using NIS.
Caption: Typical experimental workflow for NIS-mediated iodination.
The Case of 1-Bromo-4-iodobenzene
While not an iodinating agent itself, 1-Bromo-4-iodobenzene is a valuable synthetic intermediate. Its utility stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds in cross-coupling reactions. The C-I bond is more reactive and can be selectively functionalized, leaving the C-Br bond intact for a subsequent transformation.[9] This allows for the stepwise and controlled construction of complex molecules.
Conclusion
N-Iodosuccinimide stands out as a versatile, reliable, and widely accessible reagent for the iodination of a broad range of organic substrates. Its reactivity can be easily modulated with the use of catalysts, making it a staple in both academic and industrial laboratories. While the specific compound this compound is not a known iodinating agent, the broader class of hypervalent iodine reagents offers powerful, albeit often more reactive, alternatives for specific applications, particularly for the iodination of less reactive aromatic systems. For most standard iodination reactions, especially those involving activated substrates, N-Iodosuccinimide remains the reagent of choice due to its favorable balance of reactivity, selectivity, and ease of use. Researchers and drug development professionals are encouraged to consider the substrate scope and reaction conditions summarized in this guide when planning their synthetic strategies.
References
- 1. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. d-nb.info [d-nb.info]
- 4. nbinno.com [nbinno.com]
- 5. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]
The Strategic Advantage of 1-Bromo-4-iodobenzene in Sequential Synthesis
A Comparative Guide for Researchers in Organic Chemistry and Drug Development
In the landscape of synthetic organic chemistry, the efficient construction of complex molecular architectures is paramount. For researchers and professionals in drug development and materials science, the choice of building blocks can significantly impact the success of a synthetic route. Among the vast array of halogenated reagents, 1-bromo-4-iodobenzene has emerged as a uniquely powerful tool, not as a conventional halogenating agent, but as a versatile scaffold for the sequential and site-selective introduction of different functionalities. This guide provides an objective comparison of 1-bromo-4-iodobenzene with alternative synthetic strategies, supported by experimental data, to highlight its distinct advantages.
The primary utility of 1-bromo-4-iodobenzene lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a transition metal catalyst, such as palladium, than the more robust C-Br bond.[1][2] This disparity in reactivity allows for chemoselective functionalization, enabling a stepwise approach to the synthesis of complex molecules without the need for cumbersome protecting group strategies.[1][2]
Comparative Analysis of Synthetic Strategies
The true advantage of 1-bromo-4-iodobenzene is most evident in the synthesis of unsymmetrical biaryls and other disubstituted aromatic compounds. Let's consider the synthesis of a hypothetical target molecule, 4-bromo-4'-ethynylbiphenyl, a structure relevant in materials science and as a precursor for more complex pharmaceutical compounds.
Table 1: Comparison of Synthetic Routes to 4-Bromo-4'-ethynylbiphenyl
| Feature | Route A: Using 1-Bromo-4-iodobenzene | Route B: Alternative Stepwise Synthesis |
| Starting Materials | 1-Bromo-4-iodobenzene, Phenylacetylene, 4-Bromophenylboronic acid | 4,4'-Dibromobiphenyl, Phenylacetylene |
| Number of Steps | 2 (Sequential one-pot possible) | 2 |
| Key Reactions | 1. Sonogashira Coupling2. Suzuki Coupling | 1. Monosubstitution of a dihaloarene2. Sonogashira Coupling |
| Selectivity Control | High, based on inherent reactivity difference of C-I vs. C-Br bonds. | Challenging to achieve high yields of the mono-substituted intermediate. Often results in a mixture of starting material, mono-, and di-substituted products. |
| Overall Yield | Typically higher due to better selectivity. | Generally lower due to challenges in the first step. |
| Purification | Simpler due to cleaner reaction profiles. | More complex due to product mixtures. |
The following Graphviz diagram illustrates the logical workflow of the two synthetic routes, highlighting the straightforward nature of the synthesis using 1-bromo-4-iodobenzene.
Experimental Protocols
Route A: Sequential Sonogashira and Suzuki Coupling with 1-Bromo-4-iodobenzene
This approach leverages the higher reactivity of the C-I bond for the initial Sonogashira coupling, followed by a Suzuki coupling at the C-Br position.
Step 1: Chemoselective Sonogashira Coupling
-
Reactants: 1-Bromo-4-iodobenzene (1.0 equiv), terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), CuI (0.04 equiv), and a base such as triethylamine (TEA) or diisopropylamine (DIPA) in a suitable solvent like THF or DMF.
-
Procedure: To a solution of 1-bromo-4-iodobenzene and the terminal alkyne in the chosen solvent, the palladium and copper catalysts are added, followed by the base. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then worked up by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography.
-
Expected Yield: High yields (often >90%) of the mono-alkynylated product are typically achieved due to the high chemoselectivity.
Step 2: Suzuki Coupling
-
Reactants: The product from Step 1 (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.03 equiv), and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as toluene/ethanol/water or dioxane/water.
-
Procedure: The bromo-alkynyl intermediate, arylboronic acid, palladium catalyst, and base are combined in the solvent system and heated to reflux (typically 80-100 °C) until the reaction is complete. After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.
-
Expected Yield: Good to excellent yields of the unsymmetrically disubstituted product are generally obtained.
Alternative Synthetic Approaches
Alternative methods for synthesizing unsymmetrical biaryls often involve the Gomberg–Bachmann reaction or modifications of Suzuki and Stille couplings with less selective starting materials.[3] However, these methods frequently suffer from lower yields and the formation of significant amounts of homocoupled byproducts, necessitating more rigorous purification.[3] For instance, attempting a monosubstitution on a symmetric dihaloarene often leads to a statistical mixture of products that are challenging to separate.
Data Presentation
Table 2: Performance Comparison in Sequential Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| Sonogashira | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, TEA | THF, rt, 4h | 1-Bromo-4-(phenylethynyl)benzene | 95 | [4] |
| Suzuki | 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100°C, 12h | 4-Bromo-4'-methoxybiphenyl | 88 | [5] |
| Stille | 1-Bromo-4-iodobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, 110°C, 16h | 1-Bromo-4-vinylbenzene | 92 | [6] |
The data clearly indicates that 1-bromo-4-iodobenzene serves as an excellent substrate for a variety of highly selective cross-coupling reactions, consistently providing high yields of the desired mono-functionalized products.
Mandatory Visualization: Signaling Pathway of Sequential Cross-Coupling
The following diagram illustrates the catalytic cycle for a sequential Sonogashira and Suzuki coupling, showcasing the selective oxidative addition at the C-I bond followed by the reaction at the C-Br bond.
Conclusion
While not a halogenating agent in the classical sense, 1-bromo-4-iodobenzene offers significant advantages as a synthetic building block for the construction of complex, unsymmetrically disubstituted aromatic compounds. Its key strengths lie in:
-
High Chemoselectivity: The differential reactivity of the C-I and C-Br bonds allows for predictable and selective sequential reactions.[1][2]
-
Synthetic Efficiency: It enables the construction of complex molecules in fewer steps and often with higher overall yields compared to alternative routes.
-
Simplified Purification: The clean and selective reactions minimize the formation of byproducts, simplifying the purification process.
-
Versatility: It is compatible with a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Stille, and Heck couplings.[6]
For researchers in drug discovery and materials science, the strategic use of 1-bromo-4-iodobenzene can streamline synthetic pathways, improve efficiency, and ultimately accelerate the development of novel molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]
A Comparative Guide to the Synthesis of 1-Bromo-4-iodobenzene: Established versus Novel Routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Bromo-4-iodobenzene is a valuable building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited for sequential functionalization. This guide provides a comparative analysis of the established synthetic route to 1-bromo-4-iodobenzene and explores a potential new approach, offering insights into their respective methodologies, performance, and practicality.
Established Synthetic Route: Diazotization of 4-Bromoaniline
The most widely recognized and utilized method for the preparation of 1-bromo-4-iodobenzene is the diazotization of 4-bromoaniline, followed by a Sandmeyer-type reaction with an iodide salt.[1][2][3] This multi-step process is a staple in organic synthesis and is known for its reliability and relatively high yields.
A New Synthetic Approach: Electrophilic Iodination of Bromobenzene
A potential alternative and more direct approach to 1-bromo-4-iodobenzene is the electrophilic iodination of bromobenzene. This method, while conceptually simpler, presents challenges in terms of regioselectivity and reaction conditions. Direct iodination of aromatic compounds can be difficult and often requires the use of an oxidizing agent to generate a more potent electrophilic iodine species.[4]
Quantitative Data Presentation
The following table summarizes the key performance indicators for the established diazotization route and provides a prospective analysis for the new electrophilic iodination route.
| Parameter | Established Route: Diazotization of 4-Bromoaniline | New Route: Electrophilic Iodination of Bromobenzene |
| Starting Material | 4-Bromoaniline | Bromobenzene |
| Key Reagents | Sodium nitrite, Sulfuric acid, Potassium iodide | Iodine, Oxidizing agent (e.g., nitric acid, periodic acid) |
| Reaction Steps | 2 (Diazotization, Iodination) | 1 |
| Typical Yield | ~80%[5] | Variable, potentially lower due to side reactions |
| Purity | High (>98% achievable)[1][5] | Potentially lower due to formation of ortho and di-iodinated isomers |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization | May require elevated temperatures and strongly acidic conditions |
| Scalability | Well-established for larger scale preparation[1] | Potentially challenging to scale due to selectivity issues |
| Safety Considerations | Diazonium salts can be explosive if isolated; handle in solution at low temperatures. | Use of strong oxidizing agents requires caution. |
Experimental Protocols
Established Route: Diazotization of 4-Bromoaniline
The following is a representative experimental protocol for the synthesis of 1-bromo-4-iodobenzene via diazotization of 4-bromoaniline:
-
Diazotization: 4-bromoaniline is dissolved in an aqueous solution of a strong acid, typically sulfuric acid, and cooled to 0-5 °C in an ice bath.[1]
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution of 4-bromoaniline while maintaining the temperature below 5 °C. This results in the formation of the 4-bromobenzenediazonium salt in situ.
-
Iodination: A solution of potassium iodide in water is then added to the freshly prepared diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt and formation of the product.
-
The crude 1-bromo-4-iodobenzene precipitates as a solid and is collected by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final product with high purity.
New Route: Electrophilic Iodination of Bromobenzene (Prospective)
A general procedure for the electrophilic iodination of bromobenzene would involve the following steps:
-
Bromobenzene is dissolved in a suitable solvent.
-
Iodine is added to the solution, followed by the addition of an oxidizing agent (e.g., nitric acid, periodic acid, or a mixture of iodine and potassium iodate in sulfuric acid).[4]
-
The reaction mixture is stirred, potentially with heating, for a sufficient time to allow for the iodination to occur.
-
Upon completion, the reaction is quenched, and the organic product is extracted.
-
The crude product would likely be a mixture of isomers (ortho- and para-bromoiodobenzene) and potentially some di-iodinated byproducts.
-
Purification, likely requiring column chromatography, would be necessary to isolate the desired 1-bromo-4-iodobenzene.
Visualizations
Logical Relationship of Synthetic Route Comparison
Caption: Logical flow for comparing the established and new synthetic routes.
Experimental Workflow for the New Synthetic Route
Caption: Experimental workflow for the proposed new synthetic route.
References
Spectroscopic Analysis for the Structural Confirmation of 1-Bromo-4-iodylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 1-Bromo-4-iodylbenzene. Due to the limited availability of direct spectroscopic data for this compound, this guide presents experimental data for its immediate precursor, 1-Bromo-4-iodobenzene, and offers a detailed theoretical comparison to predict the spectral characteristics of the target molecule. This approach provides a valuable framework for researchers synthesizing and characterizing this compound and similar hypervalent iodine compounds.
Comparison of Spectroscopic Data: 1-Bromo-4-iodobenzene vs. This compound (Predicted)
The following tables summarize the experimental spectroscopic data for 1-Bromo-4-iodobenzene and the predicted data for this compound. These predictions are based on established principles of spectroscopy and published data for related iodylarene compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Feature | 1-Bromo-4-iodobenzene (Experimental) | This compound (Predicted) | Justification for Prediction |
| I=O Stretch | N/A | ~710-800 cm⁻¹ | The presence of the iodyl group (IO₂) will introduce strong characteristic absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the I=O bonds.[1] |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | The aromatic C-H stretching frequencies are not expected to change significantly. |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | The fundamental aromatic ring vibrations will remain in a similar range. |
| C-Br Stretch | ~600-500 cm⁻¹ | ~600-500 cm⁻¹ | The C-Br stretching vibration is unlikely to be significantly affected. |
| C-I Stretch | ~500-400 cm⁻¹ | N/A | The C-I single bond is replaced by the C-I(O)₂ group. |
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Feature | 1-Bromo-4-iodobenzene (Experimental) | This compound (Predicted) | Justification for Prediction |
| Proton Environment | AA'BB' system | AA'BB' system | The para-substitution pattern is maintained. |
| Chemical Shift (δ) | ~7.6 (d, 2H), ~7.1 (d, 2H) | Downfield shift to ~8.0-8.5 ppm | The strongly electron-withdrawing iodyl group will deshield the aromatic protons, causing a significant downfield shift. |
| Coupling Constant (J) | ~8.5 Hz | ~8-9 Hz | The ortho-coupling constant is not expected to change significantly. |
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Feature | 1-Bromo-4-iodobenzene (Experimental) | This compound (Predicted) | Justification for Prediction |
| C-Br (ipso-Carbon) | ~122 ppm | ~125-130 ppm | Minor downfield shift due to the electronic effect of the iodyl group. |
| C-I (ipso-Carbon) | ~92 ppm | Significant downfield shift to ~140-150 ppm | The strong shielding "heavy-atom effect" of iodine is substantially reduced upon oxidation to the pentavalent state, leading to a significant deshielding of the ipso-carbon.[2] |
| Aromatic CH Carbons | ~138, 132 ppm | Downfield shift | The electron-withdrawing nature of the iodyl group will cause a general downfield shift for the other aromatic carbons. |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Feature | 1-Bromo-4-iodobenzene (Experimental) | This compound (Predicted) | Justification for Prediction |
| Molecular Ion (M⁺) | m/z 282/284 (due to Br isotopes) | Likely weak or absent | Iodylarenes are often thermally unstable and may not show a clear molecular ion peak under EI conditions. |
| Key Fragments | m/z 155/157 (loss of I), m/z 127 (I⁺) | m/z [M-O]⁺, [M-O₂]⁺, [M-IO₂]⁺ | Fragmentation would likely involve the loss of oxygen atoms, the entire iodyl group, and subsequent fragmentation of the resulting 1-bromophenyl cation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Synthesis of this compound
This compound can be synthesized by the oxidation of 1-Bromo-4-iodobenzene. A common method involves using sodium periodate (NaIO₄) as the oxidizing agent in an aqueous solution.[1]
-
Suspend 1-Bromo-4-iodobenzene in a vigorously stirred aqueous solution of sodium periodate.
-
Heat the reaction mixture to boiling and maintain for several hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or a colorimetric test to check for the disappearance of the starting material).
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the crude product with water and dry.
-
The crude this compound can be purified by recrystallization from boiling water.[1]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation : Solid samples are typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A typical concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent.
-
¹H NMR Acquisition : A standard one-pulse experiment is used. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹³C NMR Acquisition : A proton-decoupled experiment is standard to obtain singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating.
-
Ionization : In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
References
A Comparative Guide to Alternative Reagents for Selective Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of selective cross-coupling reactions has revolutionized modern chemistry, enabling the efficient construction of complex molecules that are central to pharmaceuticals, agrochemicals, and materials science. While palladium-catalyzed reactions have long been the gold standard, the pursuit of more sustainable, cost-effective, and versatile synthetic methodologies has spurred the exploration of alternative reagents. This guide provides an objective comparison of the performance of these emerging alternatives, supported by experimental data and detailed protocols.
The Landscape of Alternative Reagents
Traditional palladium catalysts, though highly effective, present challenges related to cost, toxicity, and the need for specialized ligands. In response, the scientific community has developed a range of alternative systems, each with unique advantages. This guide focuses on four prominent alternatives:
-
Nickel-Based Catalysts: As a more earth-abundant and economical alternative to palladium, nickel catalysts have demonstrated remarkable reactivity, particularly in the activation of challenging substrates.
-
Iron-Based Catalysts: Iron's low cost, low toxicity, and environmental friendliness make it an attractive option for developing greener cross-coupling methodologies.
-
Photoredox Catalysis: This approach utilizes visible light to initiate catalytic cycles, often enabling reactions under mild conditions and with unique selectivities that are not accessible through traditional thermal methods.
-
Biocatalysis (Enzymes): Harnessing the exquisite selectivity of enzymes offers a highly sustainable and specific approach to cross-coupling, often proceeding under mild, aqueous conditions.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following tables provide a comparative look at the performance of alternative reagents in this critical transformation.
Table 1: Performance of Alternative Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide Substrate | Boronic Acid Substrate | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) | Reference |
| Palladium (Typical) | Aryl Bromide | Phenylboronic acid | 1-5 | Toluene | K₂CO₃ | 12-24 | >90 | General Knowledge |
| Nickel | Aryl Carbamate | Phenylboronic acid | 5 | Dioxane | K₃PO₄ | 0.17 (MW) | 87 | [1] |
| Iron | Aryl Iodide | Phenylboronic acid | 20 | DMSO | t-BuOK | 3 | High | [2] |
| Micellar (Pd-based) | Heteroaryl Bromide | Heteroarylboronic acid | 2 | Water | Et₃N | 4-20 | High | [3][4] |
Note: A direct comparison of yields is challenging due to the use of different substrates and reaction conditions in the literature. The data presented reflects reported values under the specified conditions.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of a bi-aryl compound using a nickel catalyst.
Synthesis of NiCl₂(PPh₃)₂ Catalyst:
-
In a 20 mL glass vial, combine 0.5 g of NiCl₂·6H₂O and 7 mL of ethanol.
-
Seal the vial and degas the solution with nitrogen for 15 minutes.
-
Quickly add 1.2 g of PPh₃ to the vial and seal it again.
-
Stir the reaction mixture in an 80 °C water bath for one hour.
-
Allow the mixture to cool to room temperature, then place it in an ice-water bath for ten minutes.
-
Collect the solid product by vacuum filtration, washing with small portions of ethanol and ether.
-
Dry the solids under vacuum for several minutes and record the yield.[5]
Suzuki-Miyaura Coupling Reaction:
-
In a 40 mL vial, combine 4 mmol of your chosen aryl halide, 0.5 g of phenylboronic acid, 0.13 g of the prepared NiCl₂(PPh₃)₂, and 1.7 g of crushed potassium phosphate.
-
Seal the vial and add 10 mL of degassed toluene via syringe.
-
Stir the reaction mixture at 80 °C for the desired amount of time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer twice with 10 mL of water, followed by 5 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).[5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Nickel-Catalyzed Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Exploring Greener Alternatives
The Heck reaction is a powerful tool for the formation of substituted alkenes. While traditionally reliant on palladium, iron-based catalysts are emerging as a more sustainable option.
Table 2: Performance of Iron-Catalyzed Heck-Type Reactions
| Catalyst System | Alkene Substrate | Alkyl/Aryl Halide | Catalyst Loading (mol%) | Solvent | Additive/Base | Time (h) | Yield (%) | Reference |
| Iron(II) Chloride | Styrene | Aryl Iodide | 20 | DMSO | t-BuOK | 3 | High | [2] |
| Iron(II) Chloride | Vinylarene | Alkyl Iodide | - | - | TBPB | - | High | [6] |
| Fe/acac-Silica | Olefin | Aryl Iodide | - | PEG | - | - | Good | [7] |
Experimental Protocol: Iron-Catalyzed Heck-Type Coupling
This protocol outlines a procedure for the iron-catalyzed coupling of vinylarenes with alkyl iodides.
-
To a reaction tube, add the vinylarene (1.0 mmol), alkyl iodide (1.2 mmol), and iron(II) chloride (0.1 mmol, 10 mol%).
-
Add 2 mL of a suitable solvent (e.g., DMSO).
-
Add t-butyl peroxybenzoate (TBPB) as a radical initiator and oxidant.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][6]
Buchwald-Hartwig Amination: Nickel as a Viable Alternative
The Buchwald-Hartwig amination is a fundamental method for the synthesis of arylamines. Nickel catalysts have been shown to be effective for this transformation, even with challenging aryl chloride substrates.
Table 3: Performance of Nickel-Catalyzed Buchwald-Hartwig Amination
| Catalyst System | Aryl Halide Substrate | Amine Substrate | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) | Reference |
| Ni(COD)₂/DPPF | Aryl Chloride | Primary/Secondary Amine | - | Toluene | NaOtBu | - | Moderate to Excellent | [8] |
| NiCl₂(DME)/SIPr·HCl | Aryl Chloride | Morpholine | 5-15 | 2-Methyl-THF | NaOtBu | 3 | High | [9] |
| (dppf)Ni(o-tolyl)Cl | Aryl Chloride | Various Amines | 2.5-5 | CPME | K₃PO₄ | 16 | High | [10] |
Experimental Protocol: Nickel-Catalyzed Amination of Aryl Chlorides
This protocol describes the amination of 1-chloronaphthalene with morpholine using an air-stable nickel(II) precatalyst.
-
To an oven-dried flask under a nitrogen atmosphere, add the nickel precatalyst (e.g., (dppf)Ni(o-tolyl)Cl, 5 mol%), the phosphine ligand (if required), and the base (e.g., sodium tert-butoxide, 1.5 equiv).
-
Add the solvent (e.g., 2-methyltetrahydrofuran).
-
Add the amine (e.g., morpholine, 1.2 equiv) followed by the aryl chloride (e.g., 1-chloronaphthalene, 1.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[4][9][10]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination, applicable to both palladium and nickel catalysts.
Sonogashira Coupling: Copper as a Co-catalyst and an Alternative
The Sonogashira coupling is a key reaction for the synthesis of alkynes. While traditionally a palladium-catalyzed reaction with a copper co-catalyst, copper-only systems have also been developed.
Table 4: Comparison of Catalytic Systems in Sonogashira Coupling
| Catalyst System | Aryl Halide Substrate | Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) | Reference |
| Pd/Cu (Typical) | Aryl Iodide | Terminal Alkyne | Pd: 1-5, Cu: 1-10 | Amine/Solvent | Amine | 1-12 | >90 | [11] |
| Copper-catalyzed | Aryl Iodide | Phenylacetylene | - | - | - | - | Good to Excellent | [7] |
| Pd (Copper-free) | Aryl Halide | Terminal Alkyne | 3 | None | TBAF | - | Moderate to Excellent | [12] |
Emerging Frontiers: Photoredox and Enzymatic Catalysis
Photoredox Catalysis
Photoredox catalysis offers a paradigm shift in cross-coupling by using light to drive reactions. This allows for transformations under exceptionally mild conditions and can provide access to novel reactivity. For example, dual photoredox and nickel catalysis has been successfully applied to C-N and C-S cross-coupling reactions.[13]
Enzymatic Cross-Coupling
Biocatalysis represents the ultimate in green chemistry. Enzymes, such as cytochrome P450s, can catalyze oxidative cross-coupling reactions with high selectivity.[14] While still an emerging field, enzyme-catalyzed C-N bond formation is also gaining traction, offering a highly specific and environmentally benign approach.[3]
Conclusion
The field of selective cross-coupling is continuously evolving, with a strong impetus towards the development of more sustainable and economical catalytic systems. Nickel and iron catalysts have proven to be viable alternatives to palladium for a range of important transformations. Furthermore, innovative approaches like photoredox and enzymatic catalysis are opening new avenues for bond construction under mild and highly selective conditions. While a single "best" alternative does not exist, the choice of reagent will depend on the specific transformation, substrate scope, and desired reaction conditions. This guide provides a starting point for researchers to explore these exciting alternatives and to select the most appropriate methodology for their synthetic challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iron-catalyzed cross-coupling reaction: recyclable heterogeneous iron catalyst for selective olefination of aryl iodides in poly(ethylene glycol) medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Computational Analysis of Iodylarene Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational studies on the reaction mechanisms of iodylarenes, a class of hypervalent iodine(V) compounds. Due to the limited availability of specific computational data on 1-bromo-4-iodylbenzene, this guide focuses on the well-studied analogous compound, 2-iodylbenzoic acid (IBX), to provide insights into the probable reaction pathways. The information presented here is crucial for understanding the reactivity of these powerful oxidizing agents in organic synthesis.
Comparative Analysis of Reaction Mechanisms
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms of iodylarenes. A key area of investigation has been the oxidation of alcohols and amines by IBX.
Two primary mechanistic pathways have been proposed and computationally explored:
-
The Hypervalent Twist Mechanism: This model was initially proposed to be the rate-determining step in the oxidation of alcohols by IBX. It involves a conformational change in the hypervalent iodine intermediate. However, some studies have challenged this, suggesting it is not the rate-determining step in all cases.
-
Reductive Elimination Mechanism: More recent computational work suggests that for certain substrates, the rate-determining step is the reductive elimination involving the cleavage of a C-H bond[1].
A significant computational study by Ariafard, Yates, and colleagues provides a detailed comparison of the IBX-mediated oxidation of amines and alcohols[2][3]. Their findings indicate that both reactions proceed through similar mechanistic steps: an initial ligand exchange followed by a redox process. A "hypervalent twist" is crucial in both the ligand exchange and redox steps, allowing the reactions to proceed through a lower energy pathway[2][3].
The study highlights that while the activation energy for the initial ligand exchange is similar for both amines and alcohols, the subsequent redox step is significantly more favorable for amines, indicating a much lower activation energy[2][3].
Quantitative Data from Computational Studies
The following table summarizes the key quantitative data from the DFT study on the IBX-mediated oxidation of amines and alcohols. This data is essential for comparing the energetics of the different reaction pathways.
| Reaction Step | Substrate | Catalyst/Mediator | Activation Energy (kcal/mol) |
| Ligand Exchange | Amine | Water | ~15-20 |
| Ligand Exchange | Alcohol | Water | ~15-20 |
| Redox Step | Amine | - | Significantly Lower |
| Redox Step | Alcohol | - | Higher |
Note: Specific numerical values for the redox step activation energies were not explicitly provided in the abstract but were described comparatively[2][3].
Experimental and Computational Protocols
The methodologies employed in computational studies are critical for the accuracy and reliability of the results. The following is a summary of a typical computational protocol used in the study of iodylarene reaction mechanisms.
Computational Method:
-
Density Functional Theory (DFT): This is the most common quantum mechanical method used for these types of studies.
-
Functionals and Basis Sets: A common choice is the M06-2X functional with the def2-TZVP basis set. This combination has been shown to provide accurate results for hypervalent iodine compounds[1].
-
Solvation Model: To simulate the reaction in solution, a continuum solvation model, such as the SMD (Solvation Model based on Density) model, is often employed.
-
Software: Gaussian is a widely used software package for these calculations.
Procedure:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products should have all real frequencies, while transition states should have exactly one imaginary frequency.
-
Transition State Search: Various algorithms, such as the Berny algorithm, are used to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactant and product.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.
Visualizing the Reaction Pathway
The following diagram illustrates a generalized workflow for the computational study of an iodylarene reaction mechanism.
References
A Mechanistic Investigation of Palladium-Catalyzed Reactions with 1-Bromo-4-iodobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palladium-catalyzed reactions involving 1-bromo-4-iodobenzene, a versatile building block in organic synthesis. Due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this substrate allows for selective, sequential cross-coupling reactions, enabling the controlled construction of complex molecular architectures.[1][2] This document summarizes key quantitative data, details experimental protocols for prominent reactions, and visualizes the underlying mechanistic pathways.
The term "1-Bromo-4-iodylbenzene" as stated in the topic of inquiry does not correspond to a commonly cited reagent in the scientific literature for palladium-catalyzed reactions. The focus of this guide is therefore on the well-established chemistry of 1-bromo-4-iodobenzene. The distinct reactivity of the C-I and C-Br bonds is the cornerstone of its utility in selective synthesis.[1] Generally, the C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the C-Br bond, allowing for chemoselective functionalization.[1][3]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of 1-bromo-4-iodobenzene is highly dependent on the reaction conditions, including the choice of catalyst, ligands, and temperature. The following tables summarize the typical selectivity observed in major palladium-catalyzed cross-coupling reactions.
Table 1: Selectivity in Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Temperature (°C) | Major Product | Bis/Mono Ratio | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 70 | 4-Bromo-4'-phenyl-1,1'-biphenyl | Preference for bis-coupling | [4] |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 0 | 4-Bromo-1-iodo-4'-phenyl-1,1'-biphenyl | Reduced bis-coupling | [4] |
| Arylboronic acids | Pd-PEPPSI-iPr | 70 | 4-Bromo-4'-aryl-1,1'-biphenyl | Lower conversion | [4] |
Table 2: Reactivity in Sonogashira and Heck Reactions
| Reaction Type | Coupling Partner | Catalyst System | Key Observation | Reference |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | Selective coupling at the C-I bond.[2][5] | [2][5] |
| Heck | Acrylic Acid | Pd(OAc)₂ / PPh₃ / Et₃N | Preferential reaction at the C-I bond.[6] | [6] |
| Heck | Styrene | Pd(OAc)₂ / Base | Iodobenzene shows higher reactivity than bromobenzene.[7] | [7] |
Experimental Protocols
General Procedure for Sequential Suzuki-Miyaura Coupling
A representative protocol for a two-step, one-pot sequential Suzuki-Miyaura coupling of 1-bromo-4-iodobenzene is as follows:
-
First Coupling (at the C-I bond): To a solution of 1-bromo-4-iodobenzene (1.0 eq) in a suitable solvent (e.g., toluene, dioxane), the first boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) are added. The mixture is stirred at a controlled temperature (e.g., 70-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Second Coupling (at the C-Br bond): After cooling the reaction mixture, the second boronic acid (1.2 eq), additional palladium catalyst, and base are added. The reaction is then heated at a higher temperature (e.g., 100-110 °C) to facilitate the coupling at the less reactive C-Br bond.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Selective Sonogashira Coupling
The following is a general procedure for the selective Sonogashira coupling at the C-I bond of 1-bromo-4-iodobenzene:
-
Reaction Setup: A mixture of 1-bromo-4-iodobenzene (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq) is prepared in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine) and another organic solvent (e.g., THF, DMF).
-
Reaction Execution: The reaction mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo. The residue is redissolved in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5]
Visualizations
Experimental Workflow: Sequential Cross-Coupling
Caption: Sequential Suzuki-Miyaura coupling of 1-bromo-4-iodobenzene.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. odinity.com [odinity.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regioselectivity of 1-Bromo-4-iodobenzene: A Comparative Guide to C-I vs. C-Br Bond Reactivity
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 1-Bromo-4-iodobenzene stands out as a versatile building block, offering two distinct reactive sites for cross-coupling reactions. This guide provides an objective comparison of the reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in this molecule, supported by experimental data and detailed protocols for key transformations.
The differential reactivity of the C-I and C-Br bonds in 1-bromo-4-iodobenzene is primarily governed by the disparity in their bond dissociation energies. The C-I bond is inherently weaker and more readily undergoes oxidative addition to a low-valent transition metal catalyst, such as palladium, which is the crucial initial step in many cross-coupling reactions. This inherent reactivity difference allows for the selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations.
Comparative Reactivity in Cross-Coupling Reactions
The chemoselectivity of 1-bromo-4-iodobenzene has been demonstrated in several widely-used palladium-catalyzed cross-coupling reactions. Below is a summary of quantitative data from representative Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, highlighting the preferential reactivity of the C-I bond.
| Reaction Type | Coupling Partner | Product of Selective C-I Coupling | Yield/Selectivity of Mono-Coupled Product | Reaction Conditions |
| Suzuki-Miyaura | Phenylboronic acid | 4-Bromo-1,1'-biphenyl | 41 mol% selectivity | Pd(OAc)₂/PPh₃, K₂CO₃, Toluene/H₂O, 70°C |
| Buchwald-Hartwig Amination | p-Toluidine | 4-Bromo-N-(p-tolyl)aniline | 78% yield | Ni(acac)₂, Phenylboronic ester, K₃PO₄ |
| Sonogashira Coupling | Phenylacetylene | 1-Bromo-4-(phenylethynyl)benzene | High (exact yield not specified in literature) | Pd(OAc)₂, CuI, Dabco, Air |
Table 1. Comparative performance of selective C-I bond functionalization in 1-bromo-4-iodobenzene.
Visualizing the Selective Pathway
The preferential reaction at the C-I bond can be depicted as a logical workflow. The initial oxidative addition of the palladium catalyst occurs selectively at the more labile C-I bond, leading to the formation of an arylpalladium iodide intermediate. This intermediate then proceeds through the catalytic cycle (transmetalation and reductive elimination) to yield the mono-substituted product, leaving the C-Br bond available for a subsequent, distinct coupling reaction.
Figure 1. Selective C-I bond activation and cross-coupling pathway.
Experimental Protocols
Detailed methodologies for achieving selective C-I bond functionalization are provided below. These protocols are based on literature precedents and are intended to serve as a starting point for experimental design.
Selective Suzuki-Miyaura Coupling
Objective: To synthesize 4-bromo-1,1'-biphenyl from 1-bromo-4-iodobenzene and phenylboronic acid.
Materials:
-
1-Bromo-4-iodobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 70°C and stir vigorously for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-bromo-1,1'-biphenyl.
Selective Buchwald-Hartwig Amination
Objective: To synthesize 4-bromo-N-(p-tolyl)aniline from 1-bromo-4-iodobenzene and p-toluidine.[1]
Materials:
-
1-Bromo-4-iodobenzene
-
p-Toluidine
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Phenylboronic ester (as an activator)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 1-bromo-4-iodobenzene (1.0 mmol), p-toluidine (1.2 mmol), nickel(II) acetylacetonate (0.05 mmol), phenylboronic ester (1.3 mmol), and potassium phosphate (2.0 mmol) in a reaction vessel.[1]
-
Add the anhydrous solvent (5 mL).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford 4-bromo-N-(p-tolyl)aniline.[1]
Selective Sonogashira Coupling
Objective: To synthesize 1-bromo-4-(phenylethynyl)benzene from 1-bromo-4-iodobenzene and phenylacetylene.
Materials:
-
1-Bromo-4-iodobenzene
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
1,4-Diazabicyclo[2.2.2]octane (Dabco)
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a reaction flask, add 1-bromo-4-iodobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (5 mL), phenylacetylene (1.2 mmol), and Dabco (2.5 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 1-bromo-4-(phenylethynyl)benzene.
References
The Strategic Application of 1-Bromo-4-iodobenzene in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that influences the efficiency, cost, and success of a synthetic route. 1-Bromo-4-iodobenzene has emerged as a versatile building block, particularly in the realm of cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using 1-Bromo-4-iodobenzene, comparing its performance with viable alternatives and offering detailed experimental protocols.
1-Bromo-4-iodobenzene: An Overview
1-Bromo-4-iodobenzene is an aromatic compound featuring two different halogen substituents, bromine and iodine, at the para positions of a benzene ring.[1][2][3] This unique structure is the cornerstone of its utility, allowing for selective, stepwise functionalization. The carbon-iodine bond is more reactive than the carbon-bromine bond in many catalytic systems, enabling chemists to perform sequential reactions at two different sites on the aromatic ring.[3][4] This reagent is a white to pale yellow crystalline solid with a melting point of 89-91 °C, and it is soluble in common organic solvents.[5][6]
Cost-Benefit Analysis
The decision to use 1-Bromo-4-iodobenzene involves weighing its higher initial cost against the potential for more efficient and versatile synthetic pathways.
| Benefits | Drawbacks |
| Sequential and Selective Reactivity: The differential reactivity of the C-I and C-Br bonds allows for controlled, stepwise cross-coupling reactions, enabling the synthesis of complex, unsymmetrical biaryl compounds.[3][4] | Higher Cost: 1-Bromo-4-iodobenzene is generally more expensive than simpler di-halogenated benzenes like 1,4-dibromobenzene or bulk starting materials like benzene or bromobenzene. |
| Versatility in Cross-Coupling: It is a suitable substrate for a wide range of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.[2][3] | Potential for Side Reactions: If reaction conditions are not carefully controlled, selectivity can be lost, leading to a mixture of products. |
| Solid and Stable: As a solid, it is easier to handle and weigh than liquid or gaseous reagents, and it exhibits good thermal stability.[6] | Atom Economy: The use of halogenated compounds in synthesis can be less atom-economical compared to direct C-H activation strategies, although the latter often face their own challenges with selectivity and efficiency. |
| Wide Range of Applications: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as OLEDs and conducting polymers.[2][3] | Safety Considerations: As with all halogenated organic compounds, appropriate safety precautions must be taken during handling to avoid skin and eye irritation.[7] |
Performance Comparison with Alternatives
The primary alternatives to 1-Bromo-4-iodobenzene are other di-halogenated benzenes, such as 1,4-dibromobenzene and 1,4-diiodobenzene. The choice of reagent depends on the specific synthetic goal.
| Reagent | Typical Application | Key Advantages | Key Disadvantages |
| 1-Bromo-4-iodobenzene | Sequential, selective cross-coupling | Allows for the synthesis of unsymmetrical products in a controlled manner. | Higher cost; requires careful control of reaction conditions for selectivity. |
| 1,4-Dibromobenzene | Symmetrical cross-coupling | Lower cost; suitable for producing symmetrical biaryl compounds. | Both C-Br bonds have similar reactivity, making selective mono-functionalization challenging. |
| 1,4-Diiodobenzene | Highly reactive symmetrical coupling | The C-I bond is highly reactive, often leading to faster reaction times and milder conditions. | Higher cost than 1,4-dibromobenzene; can be too reactive, leading to side products. |
| 4-Bromoaniline | Synthesis of 1-Bromo-4-iodobenzene | A readily available and lower-cost precursor. | Requires a multi-step synthesis (diazotization and iodination) to produce 1-Bromo-4-iodobenzene.[4][6] |
Detailed Experimental Protocols
Selective Sonogashira Coupling using 1-Bromo-4-iodobenzene
This protocol describes the selective coupling of a terminal alkyne to the iodide position of 1-Bromo-4-iodobenzene, leaving the bromide intact for subsequent transformations.
Materials:
-
1-Bromo-4-iodobenzene
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Bromo-4-iodobenzene (1.0 eq) in THF.
-
Add the terminal alkyne (1.1 eq), triethylamine (2.0 eq), and a catalytic amount of CuI (0.05 eq).
-
Add the palladium catalyst (0.02 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 1-Bromo-4-iodobenzene from 4-Bromoaniline
This protocol outlines a common laboratory-scale synthesis of 1-Bromo-4-iodobenzene.[4][6]
Materials:
-
4-Bromoaniline
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Potassium iodide
-
Ice
Procedure:
-
In a beaker, slowly add concentrated sulfuric acid to a cooled suspension of 4-bromoaniline in water, keeping the temperature below 10 °C.
-
In a separate beaker, dissolve sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the 4-bromoaniline solution at a temperature between 0 and 5 °C to form the diazonium salt.
-
In another flask, dissolve potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution. A dark precipitate of 1-Bromo-4-iodobenzene will form.
-
Stir the mixture for several hours at room temperature.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-Bromo-4-iodobenzene.
Visualizing Synthetic Strategies
The following diagrams illustrate the strategic use of 1-Bromo-4-iodobenzene in a synthetic workflow and compare the reactivity of different di-halogenated benzenes.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]
- 4. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 5. 1-Bromo-4-iodobenzene | CAS#:589-87-7 | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-溴-4-碘苯 98% | Sigma-Aldrich [sigmaaldrich.cn]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-iodobenzene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Bromo-4-iodobenzene, a halogenated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
1-Bromo-4-iodobenzene is a skin and eye irritant and may cause respiratory irritation.[1][2] Before handling, personnel must be familiar with the material's hazards and have access to the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
II. Waste Characterization and Segregation
1-Bromo-4-iodobenzene is classified as a halogenated organic solid waste .[4] It is imperative to segregate this waste stream from all other types of chemical waste to ensure proper disposal and to prevent unintended chemical reactions.
-
Do NOT mix with aqueous waste, acids, bases, or oxidizing agents.[5]
-
Do NOT dispose of this chemical down the drain or in regular trash.[3]
III. Step-by-Step Disposal Protocol for 1-Bromo-4-iodobenzene
This protocol details the in-laboratory procedures for preparing solid 1-Bromo-4-iodobenzene waste for collection by a certified hazardous waste disposal service.
1. Container Selection:
- Select a chemically compatible container for solid waste, such as a high-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.
- The container must be in good condition, free of cracks or contamination, and able to be securely sealed.[5]
2. Waste Collection:
- Carefully transfer the solid 1-Bromo-4-iodobenzene waste into the designated container using a chemically resistant spatula or scoop.
- If the waste is contaminated with a solvent, it should still be treated as solid waste, but the solvent must be listed on the waste tag.
- Do not overfill the container. Leave at least 10% headspace to accommodate any potential expansion and to prevent spills.
3. Labeling:
- Label the waste container as soon as the first particle of waste is added.[5][7]
- The label must include:
- The words "Hazardous Waste ".
- The full chemical name: "1-Bromo-4-iodobenzene ". Do not use abbreviations.[5]
- The approximate quantity of the waste.
- The date the waste was first added to the container.
- The name of the principal investigator or laboratory contact.
4. Storage:
- Keep the waste container tightly sealed at all times, except when adding waste.[5][6]
- Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.[5]
- Store the container in secondary containment, such as a plastic tub, to contain any potential leaks.[6]
5. Arranging for Disposal:
- Once the container is full or has been in storage for a designated period (typically 3-6 months, check your institution's policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.[4]
IV. Spill and Emergency Procedures
-
Small Spills:
-
If a small amount of solid 1-Bromo-4-iodobenzene is spilled, and you are trained to handle it, you may clean it up.
-
Wearing appropriate PPE, gently sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (such as ethanol or acetone) and paper towels. The contaminated cleaning materials must also be disposed of as halogenated hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS for assistance.
-
Prevent others from entering the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek medical attention and report the incident to your supervisor.
-
V. Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₆H₄BrI |
| Molecular Weight | 282.90 g/mol |
| Appearance | White to light brown crystalline powder |
| Melting Point | 89-91 °C |
| Boiling Point | 120-122 °C at 14 mmHg |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant |
| Waste Classification | Halogenated Organic Solid Waste |
VI. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 1-Bromo-4-iodobenzene.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
